molecular formula C8H10N2 B094476 Indolin-5-amine CAS No. 15918-80-6

Indolin-5-amine

Cat. No.: B094476
CAS No.: 15918-80-6
M. Wt: 134.18 g/mol
InChI Key: CNSBIJRLKLHUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-5-amine is a valuable heterocyclic building block in proteomics and pharmaceutical research. Its core structure serves as a key intermediate for synthesizing functionalized derivatives with potential pharmacological activity. Scientific studies have utilized this compound to develop novel indoline-5-sulfonamide analogs, which act as effective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII; these enzymes are promising targets in oncology as their overexpression is linked to tumor acidosis, metastasis, and chemotherapy resistance . Specific derivatives, such as compound 4f, demonstrate hypoxic selectivity and can reverse chemoresistance to doxorubicin in cells with P-glycoprotein overexpression . Furthermore, this compound is a precursor for disubstituted 1-(indolin-5-yl)methanamines, which are of interest in agrochemical research for their strong affinity to RCAR/(PYR/PYL) receptor proteins, a key target of the plant hormone abscisic acid . The compound enables scaffold-hopping strategies in medicinal chemistry, facilitating the development of new bioactive molecules from a versatile indoline core .

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSBIJRLKLHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309309
Record name 2,3-Dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15918-80-6
Record name 2,3-Dihydro-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15918-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Indolin-5-amine from 5-Nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolin-5-amine is a crucial chemical intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its structural motif is a key building block for molecules targeting various biological pathways, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The most direct and common route to this compound is through the reduction of its nitro precursor, 5-nitroindoline. This guide provides an in-depth overview of the primary synthetic methodologies for this transformation, complete with comparative data, detailed experimental protocols, and process visualizations.

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. Several methods have been developed, each with distinct advantages concerning yield, chemoselectivity, cost, and environmental impact. The principal methods applicable to the synthesis of this compound include catalytic hydrogenation and chemical reduction using metal-based reagents.

Overview of Synthetic Methodologies

The conversion of 5-nitroindoline to this compound involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). The choice of method is often dictated by the presence of other functional groups on the molecule, reaction scale, and available laboratory equipment.

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[1][2] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas (H₂) serving as the reductant.[1] Continuous flow hydrogenation has also been successfully employed for this transformation on substituted indoline scaffolds.[3][4]

  • Chemical Reduction with Metals: These methods are robust, well-established, and do not require specialized hydrogenation equipment.

    • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), is a classic and cost-effective method for nitro group reduction.[1][5][6]

    • Stannous Chloride (SnCl₂): Tin(II) chloride is another widely used reagent, particularly effective for the reduction of aromatic nitro compounds in the presence of concentrated acid.[1][7][8] It is known for its reliability and tolerance of various functional groups.[8]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the reduction of 5-nitroindoline and analogous aromatic nitro compounds. This data provides a comparative basis for method selection.

MethodReagents & CatalystSolvent(s)TemperatureTimeYieldReference / Notes
Catalytic Hydrogenation H₂, 10% Pd/CEthanol (EtOH)Room Temp.1-4 h>95%Adapted from a general protocol for nitroindole reduction.[9] High efficiency and clean workup.
Continuous Flow Hydrogenation H₂ (H-Cube®), 10% Pd/CMethanol/Ethyl Acetate40 °CN/A58-95%Reported for various N-substituted 5-nitroindolines.[3][4]
Iron in Acid Fe powder, Acetic Acid (AcOH)EtOH / H₂O100 °C2 h~64%A general, cost-effective, and robust method.[6] Yields can vary based on substrate and specific conditions.
Stannous Chloride Stannous Chloride Dihydrate (SnCl₂·2H₂O), conc. HClEthanol (EtOH)Reflux1.5-3 hHighA classic and reliable method.[9] Workup involves neutralizing acid and removing tin salts.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound from 5-nitroindoline using the most common laboratory-scale methods.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and preferred for its clean reaction profile.

Materials:

  • 5-Nitroindoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or hydrogen balloon

  • Celite® or another filter aid

Procedure:

  • In a suitable hydrogenation flask, dissolve 5-nitroindoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times.

  • Pressurize the vessel with hydrogen (a balloon can be used for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[9]

  • Upon completion, carefully vent the hydrogen from the system and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • The resulting filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the product, which should be stored under an inert atmosphere to prevent oxidation.

Method 2: Reduction using Iron Powder and Acetic Acid

This is a classic, inexpensive, and scalable method.

Materials:

  • 5-Nitroindoline

  • Iron powder (fine grade)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-nitroindoline (1.0 eq), ethanol, and water (a common ratio is 4:1 EtOH/H₂O).[6]

  • Add iron powder (5-10 eq) to the stirred suspension.

  • Add glacial acetic acid (a significant volume, can act as co-solvent) or a catalytic amount of concentrated HCl.[6]

  • Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is > 8.

  • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

Method 3: Reduction using Stannous Chloride (SnCl₂)

This method is effective and tolerant of many functional groups that might be sensitive to catalytic hydrogenation.

Materials:

  • 5-Nitroindoline

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl Acetate (EtOAc) or Diethyl Ether

Procedure:

  • In a round-bottom flask, suspend 5-nitroindoline (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4-5 eq) to the suspension.[9][10]

  • Carefully add concentrated hydrochloric acid to the mixture with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 70-80 °C).

  • Monitor the reaction's progress by TLC. The reaction is generally complete within 1.5-3 hours.[9]

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Carefully neutralize the mixture by adding a cold solution of sodium hydroxide until the pH is > 8. A thick, white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer several times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound.

Visualizations

Chemical Transformation Workflow

G A 5-Nitroindoline B Reaction Conditions (e.g., H₂, Pd/C) A->B C This compound B->C Reduction

Caption: Reaction scheme for the reduction of 5-nitroindoline.

General Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Setup & Reagent Addition B 2. Heating & Stirring A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Quenching & Filtration C->D Reaction Complete E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. (Optional) Chromatography F->G H This compound G->H Final Product

Caption: Generalized workflow for synthesis, workup, and purification.

References

An In-depth Technical Guide to Indolin-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-5-amine, a derivative of indoline, serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and chemical probes. Its unique structural motif, featuring a bicyclic aromatic amine, imparts specific chemical properties that make it a versatile scaffold in medicinal chemistry and proteomics research. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its reactivity, stability, and applications.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Melting Point 92-94 °C[2]
Appearance Solid
Solubility Limited solubility in water. Soluble in polar organic solvents (e.g., ethanol, methanol) and non-polar organic solvents.
pKa (predicted) The pKa of the anilinic amine is predicted to be in the range of 4-5, typical for aromatic amines.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reduction of the commercially available precursor, 5-nitroindoline. Catalytic hydrogenation is a clean and high-yielding method.

Synthesis of this compound from 5-Nitroindoline via Catalytic Hydrogenation

Materials:

  • 5-Nitroindoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve 5-nitroindoline in ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the starting material).

  • Seal the reaction vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water or toluene/hexane)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for a period of time to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Reactivity and Stability

Reactivity: The chemical reactivity of this compound is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

  • N-Alkylation and N-Acylation: The primary amine readily undergoes reactions with alkyl halides and acylating agents to form N-substituted derivatives.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

  • Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (positions 4 and 6).

Stability and Storage: this compound is susceptible to oxidation, particularly when exposed to air and light, which can lead to discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool and dark place. The stability of indoline derivatives can be influenced by pH, with acidic conditions generally improving the stability of the primary amine by protonation.

Applications in Research and Drug Discovery

This compound is a valuable scaffold in drug discovery and chemical biology. Its derivatives have been investigated for a variety of biological activities. For instance, it has been used as a starting material for the synthesis of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. Furthermore, the indoline core is present in compounds designed as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammatory diseases.[3]

In the field of chemical proteomics, this compound can be utilized as a building block for the creation of chemical probes. These probes are designed to interact with specific proteins or enzymes in a biological system, allowing for their identification and functional characterization. The workflow for such an application is depicted below.

G Workflow for this compound in Chemical Probe Synthesis and Application Indolin This compound Modification Modification Indolin->Modification Starting Material Linker_Attachment Linker_Attachment Modification->Linker_Attachment Functionalization Reporter_Tag Reporter_Tag Linker_Attachment->Reporter_Tag Coupling Probe Probe Reporter_Tag->Probe Incubation Incubation Probe->Incubation Chemical Probe Target_Binding Target_Binding Incubation->Target_Binding Introduction to Biological System Isolation Isolation Target_Binding->Isolation Covalent or Non-covalent Interaction Identification Identification Isolation->Identification e.g., Affinity Purification Functional_Analysis Functional_Analysis Identification->Functional_Analysis Mass Spectrometry

Caption: Workflow for the use of this compound in chemical proteomics.

References

Indolin-5-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Indolin-5-amine, a key heterocyclic scaffold in medicinal chemistry. It covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the drug discovery workflow, particularly in the development of novel anti-inflammatory agents.

Core Compound Data: this compound

This compound, systematically known as 2,3-dihydro-1H-indol-5-amine, is an aromatic heterocyclic organic compound. Its structure, featuring a saturated pyrrole ring fused to a benzene ring with an amino substituent, makes it a valuable building block for a wide range of biologically active molecules.[1]

PropertyValueReference
IUPAC Name 2,3-dihydro-1H-indol-5-amine[]
CAS Number 15918-80-6[][3]
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
Synonyms 5-AminoindolineN/A

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 5-nitroindoline. The following protocol details a standard laboratory procedure for this conversion.

Reaction: Reduction of 5-Nitroindoline to this compound

Chemical reaction showing the conversion of 5-nitroindoline to this compound.

Materials:

  • 5-Nitroindoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen Gas (H₂) or a hydrogen donor like Ammonium Formate

  • Filtration apparatus (e.g., Celite or Buchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a flask suitable for hydrogenation, dissolve 5-nitroindoline in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10% by weight relative to the starting material) to the solution.

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • Reaction Completion: The reaction is typically complete within 3-4 hours, as indicated by the consumption of the starting material on TLC.[4]

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with a small amount of ethanol to ensure all the product is collected.

  • Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude product, this compound, can be purified further by column chromatography if necessary, although often the purity is high enough for subsequent steps.

Application in Drug Discovery: A Workflow for Dual 5-LOX/sEH Inhibitors

Indoline scaffolds are integral to the development of multi-target drugs, such as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the arachidonic acid cascade, which produces both pro-inflammatory leukotrienes and anti-inflammatory epoxyeicosatrienoic acids.[5][6] Dual inhibition is a promising strategy for treating inflammatory diseases like asthma.[7]

The following diagram illustrates a typical drug discovery workflow for developing such inhibitors, starting from a lead compound like an this compound derivative.

G cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_preclinical Preclinical Testing Target Target Identification (5-LOX & sEH) Screening High-Throughput Screening (HTS) Target->Screening Library Compound Library (Indoline Scaffolds) Library->Screening Hit Hit Compound (e.g., this compound derivative) Screening->Hit Identifies initial activity SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound (Improved Potency/Selectivity) InSilico In Silico Modeling (Molecular Docking) SAR->InSilico Synthesis Analogue Synthesis SAR->Synthesis SAR->Lead Refines structure Synthesis->SAR InVitro In Vitro Assays (Enzymatic & Cellular) Lead->InVitro Candidate Preclinical Candidate InVivo In Vivo Models (e.g., Animal models of asthma) InVitro->InVivo Confirms efficacy ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET ADMET->Candidate Selects for safety & pharmacokinetics

Caption: Drug discovery workflow for Indoline-based dual enzyme inhibitors.

This workflow begins with identifying the therapeutic targets (5-LOX and sEH) and screening a library of compounds, including indoline derivatives, to find an initial "hit."[5][8] This hit compound, which could be derived from this compound, undergoes extensive optimization. Through Structure-Activity Relationship (SAR) studies, chemists synthesize and test numerous analogues to improve potency and selectivity.[5] This process is often guided by in silico molecular modeling to predict how modifications will affect binding to the enzymes.[] The most promising compound becomes a "lead," which then enters preclinical testing. Here, it is evaluated in a battery of in vitro (enzymatic and cellular) and in vivo (animal model) assays to confirm its efficacy and safety profile.[7] Successful completion of these stages can yield a preclinical candidate ready for further development.

References

The Multifaceted Biological Potential of Indolin-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its various substituted forms, Indolin-5-amine derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Malignancy

This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as carbonic anhydrases.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Indolin-5-sulfonamide 4f MCF7 (Breast Cancer)12.9[1]
Indolin-5-sulfonamide 4e K562 (Leukemia)<10[1]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one (VIb-d) HeLa (Cervical Cancer)10.64 - 33.62[2]
2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) MGC803 (Gastric Cancer)1.59[3]
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) MGC-803, HCT-116, Kyse4500.58, 0.68, 0.59[3]
(Z)-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl) methylene) substituted-sulfonohydrazides (45) MCF-7, MDA-MB-468-[4]
3-amino-1H-7-azaindole derivative (25) HeLa, HepG2, MCF-73.7, 8.0, 19.9[5]
5-nitroindole derivatives (5 and 7) HeLa5.08, 5.89[6]
Signaling Pathway: Inhibition of Carbonic Anhydrase IX

Several this compound derivatives function as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in pH regulation and adaptation to the hypoxic tumor microenvironment.[1][7] By inhibiting CA IX, these compounds can disrupt the acid-base balance within cancer cells, leading to apoptosis.[7][8] The signaling pathway below illustrates the role of CA IX in cancer and its inhibition.

CAIX_Pathway Carbonic Anhydrase IX Signaling in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_regulation Extracellular Acidification (Lower pHe) H_HCO3->pHe_regulation pHi_regulation Intracellular pH Regulation (Higher pHi) H_HCO3->pHi_regulation Metastasis Invasion & Metastasis pHe_regulation->Metastasis Cell_Survival Tumor Cell Survival & Proliferation pHi_regulation->Cell_Survival Indolin5Amine This compound Derivative Indolin5Amine->CAIX Inhibits MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells into 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add varying concentrations of This compound derivatives incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end Microdilution_Workflow Broth Microdilution Experimental Workflow start Start prepare_dilutions Prepare serial dilutions of This compound derivatives in broth in 96-well plates start->prepare_dilutions prepare_inoculum Prepare standardized bacterial or fungal inoculum start->prepare_inoculum inoculate_wells Inoculate each well with the microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubate Incubate plates at an appropriate temperature and duration inoculate_wells->incubate observe_growth Visually inspect for microbial growth (turbidity) incubate->observe_growth determine_mic Determine the MIC: lowest concentration with no visible growth observe_growth->determine_mic determine_mbc Subculture from clear wells onto agar plates to determine MBC determine_mic->determine_mbc end End determine_mbc->end

References

The Indolin-5-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-5-amine scaffold, a heterocyclic motif featuring a fused benzene and pyrrolidine ring with an amino group at the 5-position, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone for the development of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors and dual-action anti-inflammatory agents.

Synthetic Strategies for this compound Derivatives

The synthesis of functionalized this compound derivatives is a critical aspect of their development as drug candidates. A common and effective strategy involves the use of 5-nitroindoline as a key starting material. This approach allows for the facile introduction of various substituents at the N-1 position, followed by the reduction of the nitro group to the desired 5-amino functionality.

A general synthetic route begins with the N-alkylation of 5-nitroindoline. This reaction can be achieved using a variety of alkylating agents, such as alkyl halides or commercially available aldehydes, under basic conditions. Subsequent reduction of the nitro group is typically accomplished through catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst, or through other reducing agents like tin(II) chloride (SnCl2). This modular synthetic approach provides a high degree of flexibility, enabling the creation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.

More advanced synthetic methodologies, such as palladium-catalyzed intramolecular C-H amination, offer efficient routes to the core indoline structure itself from appropriately substituted β-arylethylamine precursors.[1] These modern techniques can provide high yields and excellent functional group tolerance under mild reaction conditions.[1]

Applications in Medicinal Chemistry

The this compound scaffold has proven to be a versatile platform for the design of inhibitors targeting a range of enzymes implicated in human diseases. Two prominent areas of application are in the development of kinase inhibitors for oncology and dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitors for inflammatory diseases.

Kinase Inhibition in Oncology

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core has been successfully incorporated into a number of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Stem Cell Factor Receptor (c-Kit).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, this compound-based drugs can effectively block the blood supply to tumors, thereby impeding their growth.

c-Kit is another RTK that, when constitutively activated by mutation, can drive the growth of various cancers, including gastrointestinal stromal tumors (GISTs) and small cell lung cancer (SCLC).[3] Indolinone-based tyrosine kinase inhibitors have demonstrated the ability to block c-Kit activation and induce cell death in cancer cell lines.[3]

Dual 5-LOX/sEH Inhibition for Anti-inflammatory Therapy

Inflammation is a complex biological response implicated in a wide range of diseases. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of both pro-inflammatory leukotrienes via the 5-lipoxygenase (5-LOX) pathway and anti-inflammatory epoxyeicosatrienoic acids (EETs) via the cytochrome P450 epoxygenase pathway. Soluble epoxide hydrolase (sEH) metabolizes and inactivates the beneficial EETs.

The dual inhibition of 5-LOX and sEH represents a promising synergistic strategy for treating inflammatory conditions.[4] This approach simultaneously blocks the production of pro-inflammatory mediators and enhances the levels of anti-inflammatory molecules.[4] The this compound scaffold has been identified as a suitable molecular framework for the design of potent dual 5-LOX/sEH inhibitors.[4][5]

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro biological activities of representative this compound derivatives against their respective targets.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineReference
17a VEGFR-20.078-[2]
10g VEGFR-20.087-[2]
Sunitinib (ref) VEGFR-20.139-[2]
5b VEGFR-20.160-[2]
15a VEGFR-20.180-[2]
10e VEGFR-20.358-[2]
Compound 7 VEGFR-20.025-[6]
Sorafenib (ref) VEGFR-20.035-[6]

Table 2: Dual Inhibitory Activity of this compound Derivatives against 5-LOX and sEH

Compound ID5-LOX IC50 (µM)sEH IC50 (µM)Reference
43 0.45>10[7]
73 0.410.43[5][7]

Key Experimental Protocols

Synthesis of a Representative N-Alkylated this compound Derivative

This protocol describes a general two-step procedure for the synthesis of an N-alkylated this compound derivative, starting from 5-nitroindoline.

Step 1: N-Alkylation of 5-Nitroindoline

  • To a solution of 5-nitroindoline (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl bromide or a substituted benzyl bromide) (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature or with gentle heating (e.g., 60-80 °C) for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated 5-nitroindoline derivative.

Step 2: Reduction of the Nitro Group to the Amine

  • Dissolve the N-alkylated 5-nitroindoline derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired N-alkylated this compound derivative. The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound against the VEGFR-2 kinase using a luminescence-based assay.[1][8][9]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations.

  • To each well of the microplate, add:

    • Kinase buffer

    • Recombinant VEGFR-2 enzyme

    • Test compound at various concentrations (or vehicle control - DMSO)

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase, which produces light in the presence of ATP.

  • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using appropriate software.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for drug discovery.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Permeability VEGFR2->Permeability VEGF VEGF VEGF->VEGFR2 Indolin5Amine This compound Inhibitor Indolin5Amine->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK1/2 MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Proliferation Proliferation GeneExpression->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses cKit c-Kit Receptor PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK SCF SCF SCF->cKit Indolin5Amine This compound Inhibitor Indolin5Amine->cKit Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf STAT STAT JAK->STAT mTOR mTOR Akt->mTOR MEK MEK Raf->MEK GeneExpression Gene Expression STAT->GeneExpression Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Differentiation Differentiation GeneExpression->Differentiation

Caption: c-Kit Signaling Pathway and Inhibition.

Drug_Discovery_Workflow TargetID Target Identification & Validation AssayDev Assay Development TargetID->AssayDev HitID Hit Identification (HTS) AssayDev->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development (In Vitro & In Vivo) LeadOp->Preclinical ClinicalTrials Clinical Trials (Phase I-III) Preclinical->ClinicalTrials Approval Regulatory Approval ClinicalTrials->Approval

Caption: General Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its amenability to synthetic modification and its ability to interact with a diverse range of biological targets have led to the development of promising clinical candidates for the treatment of cancer and inflammatory diseases. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds great promise for the discovery of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the innovative application of the this compound core.

References

A Technical Guide to the Synthesis of Novel 5-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its versatile nature allows for extensive functionalization, making it a valuable building block in the design of novel therapeutic agents. This guide provides an in-depth overview of the primary synthetic strategies for creating 5-aminoindole derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in drug discovery and development.

Core Synthetic Strategy: Reduction of 5-Nitroindole Precursors

The most direct and widely employed method for synthesizing the 5-aminoindole core is the reduction of a 5-nitroindole precursor.[4] The nitro group at the 5-position is an excellent electronic handle that can be reliably converted to the desired amine. The choice of reduction method often depends on the presence of other functional groups within the molecule and the desired scale of the reaction.

The synthesis of the 5-nitroindole starting material itself is often achieved through methods like the Fischer indole synthesis using p-nitrophenylhydrazine or by direct nitration of a protected indole.[5][6][7]

The following table summarizes various methods for the reduction of 5-nitroindole to 5-aminoindole, highlighting key quantitative parameters for easy comparison.

MethodCatalyst / ReagentSolventConditionsYieldReference
Catalytic HydrogenationPd/C (Palladium on Carbon)Ethanol/Methanol1-3 MPa H₂, 70-95°C, 1-2 hours96-99%[8][9]
Catalytic HydrogenationRaney NickelEthanolH₂ atmosphere, mild conditionsHigh[10]
Silver-Catalyzed Hydrogenation4,4'-dimethoxy-2,2'-bipyridine silver, K-t-butoxide1,4-Dioxane4.0 MPa H₂, 80°C, 24 hours98%[9][11]
Transfer HydrogenationAmmonium Formate, O-MoS₂Water130°C, 6 hours, Nitrogen atmosphere90%[9]
Chemical ReductionSodium Borohydride (NaBH₄), Copper ComplexWaterRoom Temperature99%[11]
Chemical ReductionTin (Sn) or Iron (Fe) / HClAcidicStandard conditionsHigh[12]

This protocol is adapted from established procedures for the robust and high-yield reduction of 5-nitroindoles.[8][13]

Materials:

  • 1-Methyl-5-nitro-1H-indole (or other 5-nitroindole derivative)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure vessel, dissolve the 1-methyl-5-nitro-1H-indole (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or DCM).

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-5-amino-1H-indole. The product can be further purified by column chromatography if necessary.

Yield: 96% for 1-methyl-5-amino-1H-indole.[8]

Note on Stability: Substituted 5-aminoindole derivatives can be susceptible to air oxidation. It is advisable to handle them under an inert atmosphere and store them protected from light and air.[8][13]

The following diagram illustrates the central strategy of synthesizing the 5-aminoindole core from a 5-nitroindole precursor and its subsequent conversion into diverse derivatives.

G cluster_start Precursor Synthesis cluster_core Core Synthesis cluster_deriv Derivatization start Indole or Arylhydrazine nitro 5-Nitroindole start->nitro Nitration or Fischer Synthesis amino 5-Aminoindole (Core Scaffold) nitro->amino Reduction (e.g., Pd/C, H₂) derivs Novel 5-Aminoindole Derivatives amino->derivs Functionalization (e.g., Acylation, Alkylation, Diazotization)

Caption: General workflow for 5-aminoindole synthesis.

Classical Indole Ring Formation: The Fischer Synthesis

While reduction is the most common final step, classical methods like the Fischer indole synthesis can be used to construct the indole ring with the nitrogenous substituent already in place.[14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from a substituted phenylhydrazine and a ketone or aldehyde.[15][16] To produce a 5-nitroindole (for subsequent reduction), p-nitrophenylhydrazine is used as the starting material.[6]

The diagram below outlines the key steps of the Fischer indole synthesis.

G start Arylhydrazine + Ketone/Aldehyde hydrazone Arylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization (+H⁺) rearranged Diimine Intermediate enamine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Aminal rearranged->cyclized Aromatization & Cyclization product Indole Product cyclized->product Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Derivatization of the 5-Amino Group: Synthesis of 5-Azidoindole

The 5-amino group is a versatile handle for further functionalization. One common transformation is its conversion to an azide group via diazotization. The resulting 5-azidoindole is a valuable intermediate for "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), enabling the straightforward conjugation of the indole scaffold to other molecules.[17]

This protocol is based on the diazotization of 5-aminoindole followed by azide substitution.[17]

Materials:

  • 5-Aminoindole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a stirrer, dissolve 5-aminoindole (1.0 eq.) in a mixture of concentrated HCl and deionized water. Cool the solution to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0–5 °C for 30 minutes to allow for the complete formation of the diazonium salt intermediate.

  • Azide Substitution: In a separate beaker, prepare a pre-cooled aqueous solution of sodium azide (1.1 eq.). Caution: Sodium azide is highly toxic.

  • Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at 0–5 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, gradually warming to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-azidoindole.

G start 5-Aminoindole diazonium Intermediate Diazonium Salt start->diazonium Diazotization (NaNO₂, HCl, 0-5°C) product 5-Azidoindole diazonium->product Azide Substitution (NaN₃) G cluster_pathway c-Myc Transcription Pathway promoter c-Myc Promoter (G-Quadruplex forming region) transcription Transcription promoter->transcription stabilized Stabilized G-Quadruplex promoter->stabilized protein c-Myc Protein transcription->protein arrest Cell Cycle Arrest transcription->arrest leads to proliferation Cell Proliferation protein->proliferation ligand 5-Aminoindole Derivative (Ligand) ligand->promoter Binds to stabilized->transcription INHIBITS

References

In-Depth Technical Guide on the Structure-Activity Relationship of Indolin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of indolin-5-amine analogs, a promising scaffold in medicinal chemistry. This document details their diverse pharmacological activities, including roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1), dual 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) inhibitors, and various kinase inhibitors. The guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The indoline core is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds. The addition of an amine group at the 5-position provides a critical anchor for interacting with various biological targets, making this compound a versatile starting point for the development of novel therapeutics. This guide explores the chemical modifications of this scaffold and their impact on potency and selectivity against different enzymatic targets implicated in cancer and inflammation.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for various this compound analogs, providing a clear comparison of their inhibitory activities.

LSD1 Inhibitors

Indolin-5-yl-cyclopropanamine derivatives have emerged as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology, particularly for acute myeloid leukemia (AML).[1][2]

CompoundModificationsLSD1 IC50 (nM)Selectivity vs. LSD2Selectivity vs. MAOsMV-4-11 Cell Proliferation IC50 (nM)CD86 Expression EC50 (nM)Reference
7e N-cyclopropylamine, piperidine linker24.43>200-fold>4000-foldPotent470[1]
S1024 (7c) cis-4-Br-2,5-F2-PCPA94----[3]

Key SAR Insights for LSD1 Inhibition:

  • The presence of a cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in LSD1.[4]

  • Introduction of a piperidine group as a linker enhances the inhibitory activity against LSD1.[2]

  • Substitutions on the phenyl ring of the 2-phenylcyclopropylamine (PCPA) scaffold, such as halogens, significantly influence potency and selectivity.[3]

Dual 5-LOX/sEH Inhibitors

Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammatory diseases.[5]

CompoundModifications5-LOX IC50 (µM)sEH IC50 (µM)Reference
43 1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylthiourea0.45 ± 0.11-[5]
73 Optimized analog of 430.41 ± 0.010.43 ± 0.10[5]

Key SAR Insights for Dual 5-LOX/sEH Inhibition:

  • The indoline scaffold serves as a suitable molecular seed for designing 5-LOX inhibitors.[5]

  • Modifications at both the N-1 and C-5 positions of the indoline ring are critical for achieving dual inhibitory activity.

  • The thiourea and urea moieties at the 5-amino position play a key role in interacting with the active sites of both enzymes.

Kinase Inhibitors

The indoline scaffold, particularly the indolin-2-one core, is a well-established pharmacophore for designing inhibitors of various protein kinases involved in cancer cell signaling, such as VEGFR, PDGFR, and c-Kit.[6] While specific data for this compound analogs as kinase inhibitors is less abundant in the public domain, the general SAR principles for related indolinone derivatives provide valuable insights.

Compound ClassTarget KinasesGeneral SAR ObservationsReference
Pyrrolo-fused-heterocycle-2-indolinone analoguesVEGFR, PDGFR, c-KitPyrrolo-fused six- and seven-membered heterocycles at the 3-position of the indolin-2-one core lead to potent inhibition.
9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivativesCK1δ/ε, DYRK1ASubstitution patterns on the indole ring significantly affect inhibitory activity. A nitro group generally decreases activity.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Indolin-5-yl-cyclopropanamine LSD1 Inhibitors

The synthesis of these analogs typically involves a multi-step process starting from substituted indolines. A representative synthetic route is outlined below, based on literature procedures.[4][8]

Workflow for Synthesis of LSD1 Inhibitors

G cluster_synthesis Synthesis of Indolin-5-yl-cyclopropanamine Analogs Start Substituted Indoline Step1 Cyclopropanation Start->Step1 e.g., Ethyl diazoacetate, CuSO4 Step2 Ester Hydrolysis Step1->Step2 Alkaline Hydrolysis Step3 Curtius Rearrangement Step2->Step3 Formation of primary amine End Indolin-5-yl-cyclopropanamine Analog Step3->End

A generalized synthetic workflow for Indolin-5-yl-cyclopropanamine analogs.

Detailed Steps:

  • Cyclopropanation: Reaction of a substituted styrene with ethyl diazoacetate in the presence of a copper catalyst to form the corresponding cyclopropane ester.

  • Ester Hydrolysis: Saponification of the ester using a base like sodium hydroxide to yield the cyclopropanecarboxylic acid.

  • Curtius Rearrangement: Conversion of the carboxylic acid to the primary amine via an acyl azide intermediate. This typically involves treatment with diphenylphosphoryl azide (DPPA) followed by heating with a trapping agent like tert-butanol, and subsequent deprotection.

Synthesis of Dual 5-LOX/sEH Inhibitors

The synthesis of these dual inhibitors often starts with 5-nitroindoline, which is then functionalized at the N-1 and C-5 positions.[9]

Workflow for Synthesis of Dual 5-LOX/sEH Inhibitors

G cluster_synthesis Synthesis of Indoline-based Dual 5-LOX/sEH Inhibitors Start 5-Nitroindoline Step1 N-1 Alkylation/Acylation Start->Step1 e.g., Aldehydes, Acyl chlorides Step2 Nitro Reduction Step1->Step2 e.g., Continuous flow hydrogenation Step3 Isothiocyanate Formation Step2->Step3 e.g., CS2, Ethyl chloroformate Step4 Thiourea/Urea Formation Step3->Step4 e.g., Amine End Dual 5-LOX/sEH Inhibitor Step4->End

A generalized synthetic workflow for dual 5-LOX/sEH inhibitors.

Detailed Steps:

  • N-1 Functionalization: Alkylation or acylation at the N-1 position of 5-nitroindoline.

  • Nitro Group Reduction: Reduction of the nitro group at the C-5 position to an amine, often using methods like continuous flow hydrogenation.

  • Isothiocyanate Formation: Conversion of the C-5 amine to an isothiocyanate using reagents like carbon disulfide.

  • Thiourea or Urea Formation: Reaction of the isothiocyanate with an appropriate amine to yield the final thiourea or urea analog.

Biological Evaluation Protocols

The inhibitory activity against LSD1 is typically determined using a biochemical assay that measures the demethylation of a histone H3 peptide substrate.

Protocol Overview:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a synthetic histone H3 peptide (e.g., H3K4me2) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound analog.

  • Reaction Initiation: The demethylation reaction is initiated by the addition of the substrate.

  • Detection: The amount of demethylated product is quantified, often using a coupled-enzyme system that produces a fluorescent or luminescent signal. IC50 values are then calculated from the dose-response curves.

The inhibitory activities against 5-LOX and sEH are determined using separate enzymatic assays.[10][11]

5-LOX Inhibition Assay:

  • Enzyme Source: Recombinant human 5-LOX or isolated human polymorphonuclear leukocytes (PMNLs) are used.[5]

  • Reaction Conditions: The enzyme is incubated with the test compound and then the reaction is initiated by the addition of arachidonic acid.

  • Product Analysis: The formation of 5-LOX products (e.g., leukotrienes) is quantified by methods such as HPLC or ELISA.[11]

sEH Inhibition Assay:

  • Enzyme Source: Recombinant human sEH is used.

  • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is commonly employed.

  • Detection: The hydrolysis of the substrate by sEH is monitored by measuring the increase in fluorescence intensity.

Kinase inhibition is typically measured using in vitro biochemical assays that quantify the phosphorylation of a substrate peptide.[12][13][14][15][16]

General Protocol:

  • Assay Components: A specific kinase, its corresponding substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The this compound analog is added at various concentrations.

  • Reaction and Detection: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified using methods such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[15]

    • Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound analogs.

LSD1 Signaling in Acute Myeloid Leukemia (AML)

LSD1 plays a crucial role in the pathogenesis of AML by maintaining the leukemic stem cell (LSC) state and blocking differentiation.[17][18][19][20] Inhibition of LSD1 by this compound analogs can induce differentiation and apoptosis in AML cells.[21]

G cluster_LSD1 LSD1 Signaling in AML LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST Forms Complex H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) LSD1->Myeloid_Genes Upregulation H3K4me2->Myeloid_Genes Repression Differentiation AML Cell Differentiation Myeloid_Genes->Differentiation Indolin_Amine This compound Analog (Inhibitor) Indolin_Amine->LSD1 Inhibition

LSD1 inhibition by this compound analogs in AML.
Dual Inhibition of 5-LOX and sEH in Inflammation

The simultaneous inhibition of 5-LOX and sEH provides a synergistic anti-inflammatory effect by blocking the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[5]

G cluster_AA_Cascade Arachidonic Acid Cascade and Dual Inhibition AA Arachidonic Acid LOX5 5-LOX AA->LOX5 EETs EETs (Anti-inflammatory) AA->EETs CYP Epoxy. Leukotrienes Leukotrienes (Pro-inflammatory) LOX5->Leukotrienes sEH sEH DHETs DHETs (Less Active) sEH->DHETs Inflammation Inflammation Leukotrienes->Inflammation EETs->sEH EETs->Inflammation Reduction Dual_Inhibitor This compound Dual Inhibitor Dual_Inhibitor->LOX5 Inhibition Dual_Inhibitor->sEH Inhibition

Dual inhibition of 5-LOX and sEH by this compound analogs.
Kinase Inhibition in Cancer (VEGFR/PDGFR Signaling)

Indolin-2-one based inhibitors, structurally related to indolin-5-amines, are known to target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[22][23][24][25][26]

G cluster_Kinase VEGFR/PDGFR Signaling Inhibition VEGF_PDGF VEGF / PDGF VEGFR_PDGFR VEGFR / PDGFR VEGF_PDGF->VEGFR_PDGFR Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR_PDGFR->Downstream Activation Kinase_Inhibitor Indolin-based Kinase Inhibitor Kinase_Inhibitor->VEGFR_PDGFR Inhibition Angiogenesis Angiogenesis & Cell Proliferation Downstream->Angiogenesis

Inhibition of VEGFR/PDGFR signaling by indolin-based compounds.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of potent and selective inhibitors against a range of important therapeutic targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and selectivity. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

Indolin-5-amine Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of indolin-5-amine derivatives as a promising class of kinase inhibitors. It covers their mechanism of action, structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols utilized in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel targeted cancer therapies.

Introduction: The Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. This process regulates a vast array of cellular functions, including proliferation, differentiation, migration, and apoptosis. Dysregulation of kinase activity, often due to overexpression or mutation, is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases. Its versatile structure can be readily modified to achieve high potency and selectivity, and it is a core component of numerous approved and investigational kinase inhibitors.

Core Mechanism of Action

The majority of this compound-based kinase inhibitors function as ATP-competitive inhibitors. The catalytic domain of all kinases contains a highly conserved ATP-binding pocket. These small molecule inhibitors are designed to bind within this pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of downstream signaling can lead to the inhibition of tumor cell growth and proliferation.

Key Kinase Targets and Signaling Pathways

This compound derivatives have been shown to target a range of kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Lysine-Specific Demethylase 1 (LSD1).

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, tumor cells often secrete VEGF to promote the growth of new blood vessels that supply them with nutrients and oxygen. Inhibition of VEGFR can therefore starve the tumor and inhibit its growth.

The binding of VEGF to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][2]

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling cascade.
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) pathway plays a significant role in cell growth, proliferation, and migration.[3][4] Dysregulation of this pathway is implicated in various cancers.[3] There are two main receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon ligand binding.[3]

Activation of PDGFR leads to the recruitment and activation of several downstream signaling molecules, including those in the Ras-MAPK and PI3K-Akt pathways, which are also activated by VEGFR.[5]

PDGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization Grb2_Sos Grb2/SOS PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation AKT Akt PI3K->AKT Migration Cell Migration AKT->Migration PKC PKC PLCg->PKC PKC->Proliferation

PDGFR signaling cascade.
c-Kit Signaling Pathway

The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that plays a vital role in the development and function of various cell types, including hematopoietic stem cells and mast cells.[6] Its ligand is the stem cell factor (SCF).[6] Mutations leading to constitutive activation of c-Kit are found in several cancers, such as gastrointestinal stromal tumors (GIST).

Upon SCF binding, c-Kit dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the PI3K-Akt, Ras-MAPK, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[6][7]

cKit_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCF SCF cKit c-Kit SCF->cKit Binding & Dimerization PI3K PI3K cKit->PI3K Grb2_Sos Grb2/SOS cKit->Grb2_Sos JAK JAK cKit->JAK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Ras_MAPK Ras/MAPK Grb2_Sos->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

c-Kit signaling cascade.
LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8] By altering histone methylation, LSD1 plays a crucial role in regulating gene expression. LSD1 is overexpressed in various cancers and is associated with poor prognosis.[8] It can act as a transcriptional co-repressor or co-activator depending on the protein complex it is a part of. For instance, as part of the CoREST complex, it represses neuronal gene expression. LSD1 also demethylates non-histone proteins like p53, thereby regulating their function.[9]

LSD1_Mechanism cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST Forms Complex p53_methylated Methylated p53 (Active) LSD1->p53_methylated Targets H3K4me2 H3K4me2 (Active Mark) CoREST->H3K4me2 Targets H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 Demethylation Gene_Repression Gene Repression H3K4me1->Gene_Repression p53_demethylated p53 (Inactive) p53_methylated->p53_demethylated Demethylation p53_Inactivation p53 Inactivation p53_demethylated->p53_Inactivation

LSD1 mechanism of action.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activities (IC50) of representative this compound derivatives against a panel of cancer-relevant kinases. The data is compiled from various publicly available sources and is intended for comparative purposes.

Compound IDTarget KinaseIC50 (nM)Reference
Indolinone A VEGFR-29[10]
EGFR56[10]
CDK-29.39[11]
CDK-445.6[11]
Indolinone B VEGFR-232.65[11]
EGFR14.31[11]
Indolyl-Hydrazone 5 PI3K-α-[9]
PI3K-β-[9]
PI3K-δ-[9]
CDK2156[9]
AKT-1602[9]
EGFR58[9]

Note: A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound kinase inhibitors.

Synthesis of 5-Aminoindole

The 5-aminoindole scaffold is a key starting material for the synthesis of various this compound derivatives. A common method for its preparation is the reduction of 5-nitroindole.

Method: Catalytic Hydrogenation [12]

  • To a solution of 5-nitroindole (1 mmol) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 5-aminoindole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6]

Protocol: [4][6]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound (this compound derivative) at various concentrations.

    • Add 5 µL of a solution containing the target kinase and its specific substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]

Protocol: [13][14]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Drug Discovery Workflow

The discovery of a novel kinase inhibitor is a multi-step process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical development.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Identified Target Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Initial Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead Compounds Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical IND Filing

Kinase inhibitor discovery workflow.

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential in the development of targeted cancer therapies. Their ability to be readily synthesized and modified allows for the fine-tuning of their inhibitory profiles against a range of cancer-relevant kinases. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and advancement of these promising compounds from early-stage discovery to preclinical development. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound derivatives is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis is often approached through a multi-step pathway, commencing with the construction of a substituted indole nucleus, followed by subsequent reduction steps. This document provides a detailed protocol for the synthesis of this compound, starting from the Fischer indole synthesis of 5-nitroindole, followed by the sequential reduction of the nitro group and the indole ring.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-step process:

  • Step 1: Fischer Indole Synthesis of 5-nitroindole from p-nitrophenylhydrazine.

  • Step 2: Reduction of the Nitro Group to yield 5-aminoindole.

  • Step 3: Reduction of the Indole Ring to afford the final product, this compound.

SynthesisWorkflow cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Indole Ring Reduction p_nitrophenylhydrazine p-Nitrophenylhydrazine + Carbonyl Source hydrazone Hydrazone Intermediate p_nitrophenylhydrazine->hydrazone Condensation nitroindole 5-Nitroindole hydrazone->nitroindole Acid-catalyzed Cyclization aminoindole 5-Aminoindole nitroindole->aminoindole Catalytic Hydrogenation (Pd/C, H₂) indolinamine This compound aminoindole->indolinamine Borane Reduction (BH₃·THF, TFA)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Fischer Indole Synthesis of 5-Nitroindole

The Fischer indole synthesis produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] To obtain 5-nitroindole, p-nitrophenylhydrazine is reacted with a suitable carbonyl compound. Using the p-nitrophenylhydrazone of an aldehyde, such as acetaldehyde, in a biphasic system with concentrated hydrochloric acid is a reported method for this transformation.[3][4]

Materials:

  • p-Nitrophenylhydrazine

  • Acetaldehyde (or a suitable precursor like pyruvic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Toluene

Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine in ethanol. Add acetaldehyde dropwise while stirring at room temperature. The corresponding p-nitrophenylhydrazone will precipitate out of the solution.

  • Filter the precipitated hydrazone and wash with cold ethanol. Dry the solid under vacuum.

  • Cyclization: Suspend the dried p-nitrophenylhydrazone in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated hydrochloric acid to the suspension to create a biphasic system.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction of p-nitrophenylhydrazine hydrochloride with a ketone in a mixture of acetic acid and hydrochloric acid has been reported to take around 4 hours.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitroindole.

Step 2: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of the nitro group to a primary amine is a common transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6][7]

Materials:

  • 5-Nitroindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Protocol:

  • In a hydrogenation flask, dissolve 5-nitroindole in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[8]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 5-aminoindole. This product may be used in the next step without further purification. Note that 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[7]

Step 3: Reduction of 5-Aminoindole to this compound

The final step involves the reduction of the indole C2=C3 double bond to form the indoline ring. A method employing a borane complex in the presence of trifluoroacetic acid is effective for this transformation, particularly for indoles containing a basic nitrogen group.[9]

Materials:

  • 5-Aminoindole

  • Trifluoroacetic Acid (TFA)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Protocol:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 5-aminoindole in anhydrous THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the solution with stirring.

  • To this cooled solution, add the borane-tetrahydrofuran complex solution dropwise.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 15-30 minutes to ensure the reaction goes to completion.[9]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by a saturated aqueous NaHCO₃ solution until the gas evolution ceases and the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields are highly dependent on the specific reaction conditions and scale.

StepReactionKey ReagentsSolventTemperatureTypical YieldReference
1Fischer Indole Synthesis p-Nitrophenylhydrazine, Carbonyl, Acid (e.g., HCl)Toluene/EthanolRefluxVariable (Low to Moderate)[3][5]
2Nitro Reduction 5-Nitroindole, 10% Pd/C, H₂EthanolRoom Temp.60% - 98%[6][7]
3Indole Reduction 5-Aminoindole, BH₃·THF, TFATHF0 °C to Room Temp.Good to Excellent[9]

Safety Precautions

  • p-Nitrophenylhydrazine: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated Acids (HCl, TFA): Are highly corrosive. Handle with extreme care, using appropriate PPE.

  • Catalytic Hydrogenation (Pd/C, H₂): Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated area, away from ignition sources, and use appropriate safety procedures for handling flammable gases and pyrophoric catalysts.

  • Borane-THF Complex: Is a flammable liquid and reacts violently with water. Handle under an inert atmosphere and quench with care.

  • Always wear safety glasses, a lab coat, and appropriate gloves when performing these chemical syntheses.

References

Application Notes and Protocols: Indolin-5-amine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indolin-5-amine is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its unique structural features allow for modifications at the indole nitrogen, the amino group, and the aromatic ring, making it a privileged scaffold in the design of novel therapeutics. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of anticancer and anti-inflammatory agents. Detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities are also presented. The indole nucleus is a prominent feature in many natural and synthetic molecules with significant biological activity.[1]

I. Applications in Drug Discovery

Derivatives of 5-aminoindole have attracted considerable interest due to their potential as anticancer agents, antimicrobials, and ligands for various receptors.[2] The indoline framework is often considered a privileged heterocycle in medicinally valuable compounds.[3]

1. Anticancer Agents: this compound derivatives have shown promise as potent anticancer agents by targeting various signaling pathways and cellular processes.

  • c-Myc G-Quadruplex Binders: Certain 5-nitroindole derivatives, which can be readily synthesized from precursors to this compound, have been identified as binders of the c-Myc G-quadruplex DNA.[4] This interaction can downregulate the expression of the c-Myc oncogene, leading to cell cycle arrest and induction of apoptosis in cancer cells.[4]

  • Tubulin Polymerization Inhibitors: The indole scaffold is a core component of vinca alkaloids, which are well-known tubulin polymerization inhibitors used in cancer chemotherapy.[5] Synthetic indole derivatives continue to be explored for their potential to disrupt microtubule dynamics, a critical process for cell division in cancer cells.[5]

  • Kinase Inhibitors: The indoline core is present in several clinically approved kinase inhibitors.[3] By modifying the this compound scaffold, researchers can design potent and selective inhibitors of various kinases implicated in cancer progression.

2. Anti-inflammatory Agents: Chronic inflammation is a key driver of many diseases. This compound derivatives have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade.[6]

  • Dual 5-LOX/sEH Inhibition: The design of multi-target drugs is a promising strategy for developing anti-inflammatory therapies.[6] Indoline-based compounds have been identified as potent dual inhibitors of 5-LOX and sEH, demonstrating significant anti-inflammatory efficacy in preclinical models.[6]

II. Experimental Protocols

The following protocols describe the synthesis of key intermediates and final compounds derived from this compound precursors.

Protocol 1: Synthesis of 1-methyl-1H-indol-5-amine (A c-Myc G-Quadruplex Binder Intermediate) [4]

This protocol outlines the synthesis starting from 5-nitro-1H-indole.

Step 1: N-methylation of 5-nitro-1H-indole

  • Reactants: 5-nitro-1H-indole, Methyl iodide, Sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-nitro-1H-indole (1 equivalent) in dry DMF.

    • Add NaH (1.2 equivalents) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-5-nitro-1H-indole.

Step 2: Reduction of the Nitro Group to an Amine

  • Reactants: 1-methyl-5-nitro-1H-indole

  • Catalyst: Palladium on carbon (Pd/C)

  • Solvent: Methanol or Ethyl acetate

  • Procedure:

    • Dissolve 1-methyl-5-nitro-1H-indole (1 equivalent) in methanol or ethyl acetate.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or hydrogenation apparatus).

    • Stir vigorously at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indol-5-amine.

Protocol 2: Synthesis of Indoline-Based Dual 5-LOX/sEH Inhibitors [6]

This protocol describes a general route starting from 5-nitroindoline.

Step 1: N-1 Alkylation of 5-nitroindoline

  • Reactants: 5-nitroindoline, Aldehyde (e.g., 4-fluorobenzaldehyde)

  • Procedure:

    • Perform a reductive amination reaction with 5-nitroindoline and a commercially available aldehyde to achieve N-1 alkylation. This typically involves a reducing agent like sodium triacetoxyborohydride.

    • The reaction yields N-alkylated 5-nitroindoline intermediates.

Step 2: Reduction of the Nitro Group

  • Reactants: N-alkylated 5-nitroindoline

  • Procedure:

    • A continuous flow hydrogenation reaction is employed to reduce the nitro group to the corresponding amine, yielding the this compound intermediate.

Step 3: Derivatization of the 5-amino Group

  • Reactants: this compound intermediate, Carbon disulfide (CS2), Ethyl chloroformate, Amine (e.g., 2,2-dimethylpropan-1-amine)

  • Procedure:

    • The this compound intermediate is converted to an isothiocyanate by reaction with CS2 followed by treatment with ethyl chloroformate.

    • The resulting isothiocyanate is then reacted with an amine to yield the final thiourea analogues.

III. Data Presentation

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [4]

CompoundDescriptionIC₅₀ (µM)
5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91
7 Pyrrolidine-substituted 5-nitroindole derivative5.89 ± 0.73

Table 2: Inhibitory Activity of Indoline Derivative 43 [6]

TargetAssayIC₅₀ (µM)
5-LOX Activated human PMNL1.38 ± 0.23
5-LOX Isolated enzyme0.45 ± 0.11
sEH -0.43 ± 0.10

IV. Mandatory Visualizations

experimental_workflow_cmyc cluster_synthesis Synthesis of 1-methyl-1H-indol-5-amine cluster_application Application 5_nitro_1H_indole 5-nitro-1H-indole step1 N-methylation (MeI, NaH, DMF) 5_nitro_1H_indole->step1 1_methyl_5_nitro_1H_indole 1-methyl-5-nitro-1H-indole step1->1_methyl_5_nitro_1H_indole step2 Nitro Reduction (H₂, Pd/C) 1_methyl_5_nitro_1H_indole->step2 1_methyl_1H_indol_5_amine 1-methyl-1H-indol-5-amine step2->1_methyl_1H_indol_5_amine c_myc_target c-Myc G-Quadruplex Binding 1_methyl_1H_indol_5_amine->c_myc_target

Caption: Synthetic workflow for a c-Myc G-quadruplex binder intermediate.

signaling_pathway_inflammation Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX sEH Soluble Epoxide Hydrolase (sEH) Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Epoxyeicosatrienoic_Acids Epoxyeicosatrienoic Acids (EETs) Diols Diols Indoline_Derivative This compound Derivative Indoline_Derivative->5_LOX Indoline_Derivative->sEH

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Indolin-5-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Indolin-5-amine in human plasma. The methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this compound. The described protocol utilizes a simple protein precipitation for sample preparation and employs a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection. This approach offers high throughput, excellent accuracy, and precision, making it suitable for bioanalytical applications.

Introduction

This compound is a key chemical intermediate and a structural motif present in numerous biologically active compounds and pharmaceutical candidates. Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties during drug discovery and development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[2][3] This document provides a comprehensive protocol for the quantitative analysis of this compound in human plasma, offering a starting point for method implementation and validation in a research setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[1]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3, 100 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column.[4] The gradient elution ensures efficient separation of the analyte from endogenous plasma components.

ParameterCondition
LC System Standard HPLC System
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Time (min)
Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization source, operating in Multiple Reaction Monitoring (MRM) mode.[1]

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions Compound

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The method's validation would typically involve assessing linearity, sensitivity, accuracy, precision, recovery, and stability, according to regulatory guidelines.[5][6]

Linearity and Sensitivity

The method is expected to be linear over a concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) is anticipated to be 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.

Accuracy and Precision

The intra- and inter-day accuracy and precision would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% for accuracy and a precision of ≤15% RSD.

Table 1: Hypothetical Method Validation Data Summary

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (300 ng/mL)HQC (800 ng/mL)
Intra-day Precision (%RSD) < 10< 5< 5< 5
Inter-day Precision (%RSD) < 15< 10< 10< 10
Intra-day Accuracy (%) 90 - 11095 - 10595 - 10595 - 105
Inter-day Accuracy (%) 85 - 11590 - 11090 - 11090 - 110
Recovery (%) > 85> 85> 85> 85
Matrix Effect (%) 90 - 11090 - 11090 - 11090 - 110

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is precip Protein Precipitation (Acetonitrile, 200 µL) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Method Development

G cluster_dev Method Development cluster_proc Developed Procedure cluster_val Method Validation analyte Analyte Properties (this compound) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep matrix Biological Matrix (Human Plasma) matrix->sample_prep instrument Instrumentation (LC-MS/MS) lc_method LC Method (C18, Gradient) instrument->lc_method ms_method MS Method (ESI+, MRM) instrument->ms_method linearity Linearity sample_prep->linearity stability Stability sample_prep->stability accuracy Accuracy lc_method->accuracy sensitivity Sensitivity lc_method->sensitivity precision Precision ms_method->precision

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput bioanalysis. The provided parameters serve as a robust starting point for method development and validation, which is essential for supporting drug discovery and development programs. Researchers and scientists can adapt and validate this method for their specific needs in pharmacokinetic and other related studies.

References

Application Note: HPLC Purity Analysis of Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Indolin-5-amine. The described reversed-phase HPLC (RP-HPLC) protocol is designed to provide high-resolution separation of this compound from potential impurities, ensuring accurate quantification and quality control. This document provides a comprehensive guide, including instrumentation, reagent preparation, detailed experimental procedures, and system suitability requirements to ensure reliable and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method for purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[1] This protocol outlines a specific RP-HPLC method using a C18 column for the purity analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is recommended.[2]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Sample Solvent (Diluent): A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Chemicals: this compound reference standard and test sample.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955
System Suitability

Before sample analysis, the performance of the HPLC system must be verified by performing a system suitability test (SST).[3] Inject the standard solution five times and evaluate the following parameters.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) 0.8 - 1.5[4]
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Resolution (Rs) between this compound and closest impurity ≥ 1.5[4]
Purity Calculation

The purity of the this compound sample is calculated based on the area percent of all peaks detected in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data from the HPLC analysis should be summarized in a clear and structured format.

Table 3: Example Data Summary for Purity Analysis

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
This compound8.52125436799.8599.85
Impurity 16.2112340.10
Impurity 29.876540.05

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases (A and B) system_suitability System Suitability Test (5 Injections of Standard) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (0.1 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) sample_analysis Analyze Sample Solution prep_sample->sample_analysis check_criteria Verify SST Criteria system_suitability->check_criteria Proceed if SST passes integrate_peaks Integrate Peaks sample_analysis->integrate_peaks check_criteria->sample_analysis calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for determining the purity of this compound. Adherence to the detailed experimental procedures and system suitability criteria will ensure the generation of accurate and reproducible results, which are crucial for the quality control of this important chemical intermediate in research and drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a long-standing focus of organic chemists. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of substituted indolines, offering high efficiency, functional group tolerance, and opportunities for stereocontrol. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies for the synthesis of substituted indolines.

Intramolecular C(sp²)-H Amination for Indoline Synthesis

One of the most elegant and atom-economical approaches to indolines is the direct intramolecular amination of C(sp²)-H bonds. This strategy avoids the pre-functionalization of starting materials, a common requirement in traditional cross-coupling reactions. The use of a directing group is often crucial for the regioselective activation of the C-H bond.

A widely employed method utilizes N-(2-pyridinesulfonyl)-protected β-phenethylamines as substrates. The pyridinesulfonyl group acts as a directing group, facilitating the palladium-catalyzed C-H activation at the ortho position of the phenyl ring, leading to the formation of the indoline core.

Experimental Protocol: Pd(II)-Catalyzed Intramolecular C-H Amination

This protocol is adapted from the work of Yu and coworkers.[1]

Reaction Scheme:

Materials:

  • N-(2-pyridinesulfonyl)-protected β-phenethylamine derivative (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • PhI(OAc)₂ (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, PhCl, or PhF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N-(2-pyridinesulfonyl)-protected β-phenethylamine derivative.

  • Add Pd(OAc)₂ and PhI(OAc)₂.

  • Under an inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.

Deprotection of the 2-Pyridinesulfonyl Group:

The 2-pyridinesulfonyl protecting group can be readily removed to provide the free indoline.[1]

  • Dissolve the protected indoline in methanol.

  • Add magnesium turnings portion-wise.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indoline.

Quantitative Data for Intramolecular C-H Amination
Substrate SubstitutionProductYield (%)Reference
HN-Ps-indoline88[1]
4-Me5-Methyl-N-Ps-indoline85[1]
4-OMe5-Methoxy-N-Ps-indoline78[1]
4-F5-Fluoro-N-Ps-indoline82[1]
4-Cl5-Chloro-N-Ps-indoline80[1]
4-Br5-Bromo-N-Ps-indoline75[1]
3-Me6-Methyl-N-Ps-indoline72[1]

Ps = 2-pyridinesulfonyl

Catalytic Cycle for Intramolecular C-H Amination

G PdII Pd(II) Catalyst Intermediate1 Palladacycle Intermediate PdII->Intermediate1 Substrate N-Protected β-Phenethylamine Substrate->PdII Coordination & C-H Activation PdIV Pd(IV) Intermediate Intermediate1->PdIV Oxidation (e.g., PhI(OAc)₂) PdIV->PdII Re-generation of Pd(II) Catalyst Product Substituted Indoline PdIV->Product Reductive Elimination

[Substrate: N-acyl-2-haloaniline] --[Pd(OAc)₂, Chiral Ligand, Base]--> [Product: Chiral 2-Substituted Indoline]```

Materials:

  • N-acyl-2-haloaniline (e.g., 2-bromo or 2-iodoanilide) (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Chiral phosphine ligand (e.g., (R,R)-Me-DUPHOS) (10 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • t-BuCO₂H (0.5 equiv)

  • Anhydrous xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the chiral ligand, and Cs₂CO₃ to a dry reaction tube.

  • Add the N-acyl-2-haloaniline and t-BuCO₂H.

  • Add anhydrous xylene via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for the specified time (2-16 hours).

  • Monitor the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the enantiomerically enriched indoline.

Quantitative Data for Enantioselective C(sp³)-H Activation/Cyclization
Substrate (X)ProductYield (%)ee (%)Reference
I2-Methyl-N-pivaloylindoline8580
Br2-Methyl-N-pivaloylindoline7078
I (N-cyclohexyl)Fused Indoline7582

ee = enantiomeric excess

Experimental Workflow for Enantioselective Synthesis

G Start Start: Assemble Reactants Reactants N-acyl-2-haloaniline Pd(OAc)₂, Chiral Ligand Base (Cs₂CO₃), Additive Start->Reactants Reaction Heat under Inert Atmosphere (Xylene, 140°C) Reactants->Reaction Monitoring Monitor Reaction (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Cool, Filter, Concentrate Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification End End: Chiral Indoline Purification->End

Caption: General workflow for enantioselective indoline synthesis.

Palladium-Catalyzed Dearomatization of Indoles

A modern and powerful strategy for the synthesis of functionalized indolines is the dearomatization of readily available indoles. This approach allows for the rapid construction of complex, three-dimensional indoline structures from simple, planar starting materials.

One such method is the intermolecular asymmetric dearomatization of indoles with aryl diazonium salts and aryl boronic acids in a three-component reaction. This reaction forges two new C-C bonds and creates two contiguous stereocenters.

[2]#### Experimental Protocol: Intermolecular Asymmetric Dearomatization

This protocol is a general representation based on the principles of palladium-catalyzed dearomatization.

[2]Reaction Scheme:

Materials:

  • Substituted indole (1.0 equiv)

  • Aryl diazonium salt (1.1 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (2.5 mol%)

  • Chiral ligand (e.g., a BiOx ligand) (5.5 mol%)

  • Achiral ligand (e.g., a fumarate ligand) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor, chiral ligand, and achiral ligand.

  • Add the indole, aryl boronic acid, and base.

  • Add the anhydrous solvent.

  • Add the aryl diazonium salt portion-wise over a period of time.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2,3-disubstituted indoline.

Quantitative Data for Intermolecular Asymmetric Dearomatization
Indole SubstituentAryl Diazonium SaltAryl Boronic AcidYield (%)dree (%)Reference
H4-MeO-C₆H₄N₂⁺BF₄⁻4-Me-C₆H₄B(OH)₂85>20:196
5-Me4-F-C₆H₄N₂⁺BF₄⁻PhB(OH)₂78>20:195
6-ClC₆H₅N₂⁺BF₄⁻4-CF₃-C₆H₄B(OH)₂72>20:194

dr = diastereomeric ratio; ee = enantiomeric excess

Logical Relationship in Ligand-Swap Strategy

G CatalyticCycle Overall Catalytic Cycle MigratoryInsertion Migratory Insertion CatalyticCycle->MigratoryInsertion governed by ReductiveElimination Reductive Elimination CatalyticCycle->ReductiveElimination facilitated by ChiralLigand Chiral BiOx Ligand MigratoryInsertion->ChiralLigand controls Stereoselectivity AchiralLigand Achiral Fumarate Ligand ReductiveElimination->AchiralLigand promotes C-C bond formation

Caption: Ligand roles in dearomatization.

References

Application Notes and Protocols for N-alkylation of 5-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 5-nitroindoline, a key synthetic transformation for the generation of diverse chemical entities in drug discovery programs. The electron-withdrawing nature of the nitro group at the 5-position increases the acidity of the indoline N-H bond, facilitating its deprotonation and subsequent reaction with various alkylating agents.

Reaction Principle

The N-alkylation of 5-nitroindoline is a nucleophilic substitution reaction. A base is utilized to deprotonate the nitrogen atom of the 5-nitroindoline, forming a resonant-stabilized indolinide anion. This nucleophilic anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of the N-alkylated product.

Experimental Protocols

This section outlines a general procedure for the N-alkylation of 5-nitroindoline using an alkyl halide as the alkylating agent.

Materials and Reagents:

  • 5-Nitroindoline

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure 1: N-Alkylation using Sodium Hydride in DMF

This procedure is suitable for a wide range of alkyl halides.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindoline (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the 5-nitroindoline (concentration approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 5-nitroindoline.

Procedure 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a milder base and is often preferred for its operational simplicity.

  • Reaction Setup: In a round-bottom flask, combine 5-nitroindoline (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of indoles, which can be used as a reference for optimizing the N-alkylation of 5-nitroindoline.

EntrySubstrateAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1IndolineBenzyl alcoholK₂CO₃ (1)TFE1101892[2]
25-BromoindolineBenzyl alcoholK₂CO₃ (1)TFE1103072[2]
3IndoleAlkyl HalideNaH (1.1-1.5)DMF/THF0 - RT1-12Varies[1]
4Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFRTOvernight52-72[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Combine 5-Nitroindoline and Anhydrous Solvent deprotonation Add Base (e.g., NaH or K2CO3) start->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation reaction Stir at Appropriate Temperature alkylation->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure N-Alkyl-5-nitroindoline purify->product

Caption: Workflow for the N-alkylation of 5-nitroindoline.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism reactant 5-Nitroindoline + Base intermediate Indolinide Anion reactant->intermediate Deprotonation product N-Alkyl-5-nitroindoline intermediate->product Nucleophilic Attack alkylating_agent Alkyl Halide (R-X) alkylating_agent->product byproduct Base-H⁺ + X⁻

Caption: Generalized mechanism for N-alkylation of 5-nitroindoline.

References

Application Notes and Protocols for Continuous Flow Hydrogenation in Indolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Indolin-5-amine, a crucial building block in the development of various pharmacologically active compounds, is a key process in medicinal chemistry. Traditional batch hydrogenation methods for the reduction of 5-nitroindoline often pose safety and scalability challenges. Continuous flow chemistry offers a compelling alternative, providing enhanced safety, improved reaction control, and greater efficiency.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound via continuous flow hydrogenation.

The use of continuous flow reactors, such as the H-Cube®, allows for the safe, on-demand generation of hydrogen and the use of pre-packed catalyst cartridges, mitigating the risks associated with handling hydrogen gas cylinders and pyrophoric catalysts.[3][4] This technology enables precise control over reaction parameters such as temperature, pressure, and flow rate, leading to optimized reaction conditions and potentially higher yields and purity of the final product.

Reaction Pathway

The synthesis of this compound is achieved through the catalytic hydrogenation of 5-nitroindoline. The nitro group is selectively reduced to an amine group in the presence of a catalyst and a hydrogen source.

ReactionPathway cluster_conditions Start 5-Nitroindoline End This compound Start->End Continuous Flow Hydrogenation Catalyst Catalyst (e.g., 10% Pd/C) H₂ (Hydrogen)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the experimental setup and procedure for the continuous flow hydrogenation of 5-nitroindoline. The protocol is based on established methodologies for the reduction of similar nitroaromatic compounds using a continuous flow system.[1]

Materials and Equipment
  • Starting Material: 5-Nitroindoline

  • Catalyst: 10% Palladium on Carbon (Pd/C) in a pre-packed catalyst cartridge (CatCart®)

  • Solvent: Ethyl acetate/Methanol (1:1 v/v)

  • Hydrogen Source: In-situ hydrogen generation via water electrolysis (e.g., H-Cube® flow reactor)

  • Equipment:

    • Continuous flow hydrogenation reactor (e.g., ThalesNano H-Cube®)

    • HPLC pump

    • Back-pressure regulator

    • Collection vials

    • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for the continuous flow synthesis of this compound.

Workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Analysis A Dissolve 5-Nitroindoline in Solvent C Prime System with Solvent A->C B Install 10% Pd/C Catalyst Cartridge B->C D Introduce Substrate Solution into Flow C->D E Set Reaction Parameters (Temp, Pressure, Flow Rate) D->E F Collect Product Fraction E->F G Evaporate Solvent F->G H Analyze Product (TLC, NMR, LC-MS) G->H

Caption: Experimental workflow for this compound synthesis.

Detailed Procedure
  • Preparation of the Substrate Solution: Prepare a 0.05 M solution of 5-nitroindoline in a 1:1 mixture of ethyl acetate and methanol.

  • System Setup:

    • Install a 10% Pd/C catalyst cartridge into the continuous flow reactor.

    • Ensure the water reservoir for the hydrogen generator is filled with deionized water.

    • Set the back-pressure regulator to the desired pressure (e.g., 1 bar).

  • System Priming: Prime the system by flowing the solvent mixture through the catalyst cartridge for approximately 10 minutes to ensure the catalyst is wetted and the system is free of air.

  • Reaction Execution:

    • Switch the input from the pure solvent to the substrate solution.

    • Set the desired reaction parameters. Based on analogous reductions, initial conditions can be set to:

      • Temperature: Room Temperature

      • Pressure: 1 bar

      • Flow Rate: 1.0 - 2.0 mL/min

    • Allow the reaction mixture to flow through the system. The product will be collected at the outlet.

  • Work-up and Analysis:

    • Once all the substrate solution has passed through the reactor, flush the system with the pure solvent for approximately 10 minutes to recover any remaining product.

    • Combine the collected fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Analyze the product for purity and yield using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the continuous flow hydrogenation of a nitroindole, which serves as a close model for 5-nitroindoline. A study on the synthesis of indoline-based compounds reported a 61% yield for the continuous flow hydrogenation of 5-nitroindoline, though detailed conditions were not provided.

ParameterValueReference
Substrate 5-Nitroindole[1]
Catalyst 10% Pd/C[1]
Solvent Ethyl Acetate / Methanol (1:1)[1]
Temperature Room Temperature[1]
Pressure 1 bar[1]
Flow Rate 2.0 mL/min[1]
Yield 98%[1]
ParameterValueReference
Substrate 5-Nitroindoline
Yield 61%

Safety Considerations

Continuous flow hydrogenation offers significant safety advantages over batch processes.[2] Key safety features include:

  • In-situ Hydrogen Generation: Eliminates the need for high-pressure hydrogen cylinders.

  • Small Reaction Volume: The amount of reactant undergoing reaction at any given time is minimal, reducing the risk of thermal runaways.

  • Enclosed System: The use of sealed catalyst cartridges minimizes exposure to potentially pyrophoric catalysts.

Conclusion

The continuous flow hydrogenation of 5-nitroindoline presents a safe, efficient, and scalable method for the synthesis of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this modern synthetic technique in their laboratories. The ability to precisely control reaction parameters allows for rapid optimization and high-throughput screening, accelerating the drug discovery and development process.

References

Application of Indolin-5-amine in the Synthesis of Potent and Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of Indolin-5-amine as a key scaffold in the synthesis of selective inhibitors for Lysine-Specific Demethylase 1 (LSD1), a critical target in cancer therapy.

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][3] Consequently, LSD1 has emerged as a significant therapeutic target in oncology.[2] Many LSD1 inhibitors are derived from tranylcypromine (TCP), which acts as a mechanism-based covalent inhibitor.[4][5] Recent research has focused on developing more potent and selective LSD1 inhibitors. One promising approach involves the incorporation of a privileged indoline scaffold, leading to the synthesis of indolin-5-yl-cyclopropanamine derivatives with enhanced efficacy and selectivity.[6][7]

A notable example is the development of a series of indolin-5-yl-cyclopropanamine derivatives, where strategic modifications have led to compounds with potent inhibitory activity against LSD1 at the nanomolar level.[6][7] These compounds have demonstrated high selectivity over the related enzyme LSD2 and monoamine oxidases (MAOs).[3][6][7] A representative compound from this series, 7e , has shown significant anti-proliferative activity in AML cell lines and promising in vivo antitumor efficacy.[3][6]

Signaling Pathway of LSD1 Inhibition in AML

LSD1 inhibition in acute myeloid leukemia (AML) cells leads to the reactivation of silenced tumor suppressor genes, ultimately inducing cell differentiation and apoptosis. A key biomarker for LSD1 inhibition is the upregulation of CD86, a cell surface protein. The pathway illustrates how this compound-based inhibitors block LSD1, leading to increased H3K4 methylation, expression of differentiation markers like CD86, and therapeutic effects in AML.

LSD1_inhibition_pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention cluster_effects Cellular Effects LSD1 LSD1 H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation Gene Differentiation Genes (e.g., CD86) H3K4me2->Gene Upregulates Differentiation AML Cell Differentiation Gene->Differentiation Induces Inhibitor This compound-based LSD1 Inhibitor (e.g., 7e) Inhibitor->LSD1 Inhibits Apoptosis Tumor Growth Inhibition Differentiation->Apoptosis Leads to synthetic_workflow start Starting Materials (Indoline Precursors) step1 Synthesis of This compound Core start->step1 step2 Coupling with Cyclopropanamine Moiety step1->step2 step3 Functional Group Modification (R1 and R2) step2->step3 step4 Purification and Characterization step3->step4 end Final LSD1 Inhibitors step4->end

References

Application Notes and Protocols for HPLC Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a large and diverse class of heterocyclic compounds that play crucial roles in a wide range of biological processes. They are found in plants, animals, and microorganisms and are involved in everything from hormone regulation to neurotransmission. The accurate and reliable quantification of indole derivatives is essential for research in areas such as drug discovery, clinical diagnostics, and agricultural science. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of indole derivatives. However, the successful application of HPLC for this purpose is highly dependent on the sample preparation method used. This document provides detailed application notes and protocols for the sample preparation of indole derivatives for HPLC analysis.

Data Presentation

The following tables summarize quantitative data for the HPLC analysis of various indole derivatives. This data is intended to provide a general guide for researchers. Actual results may vary depending on the specific HPLC system, column, and experimental conditions used.

Table 1: HPLC Method Parameters and Quantitative Data for Indole-3-Pyruvic Acid and its Derivatives

CompoundAbbreviationRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
TryptophanTrp~3.5< 0.015-
TryptamineTAM~5.9< 0.015-
Indole-3-lactic acidILA~7.7< 0.015-
Indole-3-acetamideIAM~9.3< 0.015-
Indole-3-acetic acidIAA~13.8< 0.015-
TryptopholTOL~15.5< 0.015-
Indole-3-acetonitrileIAN~24.1< 0.015-
Indole-3-pyruvic acidIPA---
Note: The retention times and detection limits are approximate and can vary based on the specific HPLC system, column, and precise experimental conditions.[1]

Table 2: Linearity and Limits of Detection/Quantification for a Novel Indole-Thiazole Derivative (CS03)

ParameterValue
Linearity Range (µg/mL)1 - 20
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)0.08
Limit of Quantification (LOQ) (µg/mL)0.25

Table 3: Quantitative Data for Indole-3-Carbinol (I3C), Indole-3-Carbinol Acetate (I3CA), and 3,3'-Diindolylmethane (DIM) in Mouse Plasma, Liver, and Kidney Tissues

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)
I3C0.06 - 1.6> 0.9970.06
DIM0.06 - 1.6> 0.9970.06
I3CA0.15 - 4.0> 0.9950.15

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissues for Indole-3-Pyruvic Acid and its Derivatives

This protocol is designed for the extraction of Indole-3-Pyruvic Acid (IPA) and its derivatives from plant tissues prior to HPLC analysis.[1]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • 1 M HCl

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Add methanol (e.g., 4 mL per gram of fresh weight) to the powdered tissue and continue grinding to form a homogenous slurry.[1]

  • Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.[1]

  • Collect the supernatant. For improved recovery, the pellet can be re-extracted with methanol.[1]

  • Acidify the pooled supernatant to a pH of 2.5 with 1 M HCl.[1]

  • Partition the acidified extract twice with an equal volume of ethyl acetate.[1]

  • Collect the upper organic phase and evaporate it to dryness using a rotary evaporator at 35°C.[1]

  • Dissolve the dried extract in a known volume of methanol (e.g., 100 µL) and filter it through a 0.45 µm syringe filter before injecting it into the HPLC.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration and Purification of Indole Compounds from Sugar Cane Juice

This protocol outlines a novel SPE procedure for the pre-concentration and purification of indole compounds using C18 SPE cartridges.[2]

Materials:

  • C18 SPE cartridges

  • Methanol

  • Formic acid

  • Ultra-pure water

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of a methanol-water solution (50:50, v/v), then 2 mL of a methanol-water solution (30:70, v/v), and finally 2 mL of acidified water (pH adjusted to 3 with formic acid).[2]

  • Sample Loading: Load 50 mL of sugar cane juice (pH adjusted to 3 with formic acid) onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3).[2]

  • Elution: Elute the retained indole compounds with 5 mL of a methanol-water solution (80:20, v/v).[2]

  • The collected eluate is then ready for HPLC analysis.

Protocol 3: Derivatization for Fluorescence Detection of 5-Hydroxyindoles

This protocol describes a post-column derivatization method to convert 5-hydroxyindoles into fluorescent derivatives for sensitive detection.[3]

Materials:

  • Benzylamine

  • Potassium hexacyanoferrate(III)

Procedure:

  • After the separation of 5-hydroxyindoles on a reversed-phase HPLC column, the column effluent is mixed with a reagent solution containing benzylamine and potassium hexacyanoferrate(III).[3]

  • The reaction converts the 5-hydroxyindoles into highly fluorescent derivatives.[3]

  • The fluorescent derivatives are then detected by a fluorescence detector. This method has been successfully applied to the determination of 5-hydroxyindol-3-ylacetic acid in human urine with direct sample injection.[3]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_concentration Concentration & Reconstitution A Plant Tissue Homogenization in Methanol B Centrifugation A->B C Supernatant Collection B->C D Acidification (pH 2.5) C->D E Liquid-Liquid Extraction with Ethyl Acetate D->E F Organic Phase Collection E->F G Evaporation to Dryness F->G H Reconstitution in Methanol G->H I Filtration (0.45 µm) H->I J HPLC Analysis I->J

Caption: Workflow for plant tissue sample preparation.

spe_workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction A Methanol B Methanol/Water (50:50) A->B C Methanol/Water (30:70) B->C D Acidified Water (pH 3) C->D E Load Sample (pH 3) D->E F Wash with Acidified Water E->F G Elute with Methanol/Water (80:20) F->G H HPLC Analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow.

signaling_pathway Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA Biosynthesis IAA Indole-3-acetic acid (IAA) (Auxin) IPA->IAA ILA Indole-3-lactic acid IPA->ILA TOL Tryptophol IPA->TOL PlantGrowth Plant Growth and Development IAA->PlantGrowth

Caption: Tryptophan-dependent auxin biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of spiro[indoline-3,4'-pyridine] derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. These compounds have garnered interest due to their diverse biological activities, including antimicrobial and antioxidant properties. The following sections detail a robust one-pot, four-component synthesis methodology, present key quantitative data, and illustrate the experimental workflow.

I. Introduction

Spiro[indoline-3,4'-pyridine] derivatives are complex molecular architectures that incorporate both indoline and pyridine ring systems fused at a single spiro-carbon atom. This unique structural feature often imparts significant biological activity. Isatin, a versatile starting material in organic synthesis, is a key precursor for constructing the spirooxindole core of these molecules. The synthesis protocols outlined below describe an efficient one-pot, four-component reaction that allows for the generation of a diverse library of these compounds.[1][2] The biological evaluation of these derivatives has shown promising results, including affinity for bacterial regulator proteins, suggesting their potential as novel antibacterial agents.[2][3]

II. Experimental Protocols

This section details the general procedure for the synthesis of functionalized spiro[indoline-3,4'-pyridine] derivatives via a one-pot, four-component reaction.[1]

Materials:

  • Arylamine (e.g., aniline and its derivatives)

  • Methyl propiolate

  • Isatin

  • Malononitrile or Ethyl cyanoacetate

  • Triethylamine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Preparation of the β-enamino ester intermediate: In a round-bottom flask, dissolve the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol. Stir the solution at room temperature. The reaction to form the active 3-arylaminoacrylate adducts typically requires stirring overnight (approximately 12-24 hours).[1]

  • Addition of reagents: To the solution containing the in-situ generated β-enamino ester, add isatin (2.0 mmol), malononitrile (2.0 mmol) or ethyl cyanoacetate (2.0 mmol), and triethylamine (0.4 mmol).

  • Reaction: Heat the reaction mixture under reflux for approximately 24 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the solution to approximately half its original volume. The resulting precipitate is the crude product. Collect the precipitate by filtration and wash it with ethanol to yield the pure spiro[indoline-3,4'-pyridine] derivative.[1]

This domino reaction proceeds efficiently to afford the desired spiro compounds in good yields.[1] The choice between malononitrile and ethyl cyanoacetate as the fourth component can lead to different functional groups on the pyridine ring.[1]

III. Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various spiro[indoline-3,4'-pyridine] derivatives using the protocol described above.

Entry Arylamine Yield (%) Reference
1Aniline85[1]
24-Methoxyaniline88[1]
34-Methylaniline86[1]
44-Chloroaniline82[1]
5Benzylamine80[1]

IV. Visualized Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of spiro[indoline-3,4'-pyridine] derivatives.

G One-Pot Synthesis Workflow cluster_0 Step 1: Formation of β-enamino ester cluster_1 Step 2: One-Pot Reaction cluster_2 Step 3: Isolation and Purification A Arylamine + Methyl Propiolate in Ethanol B Stir at RT overnight A->B Reaction C Add Isatin, Malononitrile/ Ethyl Cyanoacetate, and Triethylamine B->C D Reflux for 24h C->D Heating E Concentrate Solution D->E F Filter and Wash with Ethanol E->F G Pure Spiro[indoline-3,4'-pyridine] Derivative F->G

Caption: Workflow for the synthesis of spiro[indoline-3,4'-pyridine] derivatives.

V. Potential Applications and Biological Activity

Spiro[indoline-3,4'-pyridine] derivatives have shown a range of biological activities, making them attractive candidates for drug development.

  • Antibacterial Activity: Docking studies have revealed that these compounds can bind to the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol.[2][3] One derivative, 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamide, exhibited moderate in vitro antibacterial effects against this bacterium.[2][3]

  • Antioxidant Properties: The same derivative also demonstrated good antioxidant properties in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[2][3]

The following diagram illustrates the proposed mechanism of action for the antibacterial activity of these compounds.

G Proposed Antibacterial Mechanism A Spiro[indoline-3,4'-pyridine] Derivative B Bacterial Regulator Protein (e.g., PqsR) A->B Binding C Inhibition of Quorum Sensing B->C Leads to D Reduced Virulence Factor Production C->D E Antibacterial Effect D->E

Caption: Proposed mechanism of antibacterial action.

References

Troubleshooting & Optimization

troubleshooting low yield in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Indole Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically low yields, encountered during the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or reaction failure in the Fischer indole synthesis?

Low yields are a frequent issue and can stem from several factors, as the reaction is known to be sensitive to specific parameters.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions, inhibiting the desired synthesis.[1][3] It is often recommended to use freshly purified or distilled starting materials.[1][4]

  • Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent.[3][5] A catalyst that is too strong can cause decomposition and tar formation, while a weak catalyst may not facilitate the reaction effectively.[5]

  • Sub-optimal Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to the formation of tar and other byproducts, reducing the overall yield.[4][5]

  • Unstable Intermediates: The phenylhydrazone intermediate can be unstable under the required acidic conditions.[4]

  • Substituent Effects: Electron-donating groups on the carbonyl compound or electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction or promote side reactions.[3][6][7]

  • Steric Hindrance: Bulky groups on either reactant can impede the key[4][4]-sigmatropic rearrangement and cyclization steps.[3][5]

Q2: My reaction is producing a lot of tar-like byproducts. How can I prevent this?

The formation of tar and polymeric materials is a common problem, often caused by the strongly acidic and high-temperature conditions.[5] To mitigate this:

  • Optimize Temperature: Avoid excessively high temperatures. It's best to start with milder conditions and increase the temperature gradually while monitoring the reaction progress, for instance by using Thin Layer Chromatography (TLC).[1][5]

  • Select the Right Catalyst: A very strong acid can promote polymerization and decomposition. Consider screening a range of catalysts, from Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) to Lewis acids (e.g., ZnCl₂), to find one that is effective but less harsh.[4][5] Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.[1][5]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can provide rapid, uniform heating, often leading to improved yields and significantly shorter reaction times, which can minimize byproduct formation.[1][5]

Q3: How does my choice of acid catalyst impact the reaction yield?

The catalyst is crucial as it facilitates both the tautomerization of the hydrazone to the enamine and the subsequent cyclization and ammonia elimination steps.[8][9] The optimal choice depends heavily on the specific substrates being used.[5]

  • Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are both commonly used.[4][8][10]

  • For substrates sensitive to decomposition, a milder acid like acetic acid, which can also serve as the solvent, may be sufficient.[4]

  • For unreactive or electron-deficient substrates, a stronger catalyst like polyphosphoric acid (PPA) or harsher conditions may be necessary.[4][5]

  • It is highly recommended to perform small-scale screening experiments with different catalysts to identify the optimal conditions for your specific reaction.[1]

Q4: My starting phenylhydrazone appears to be degrading. What can I do?

Phenylhydrazones can be unstable, especially under strong acidic conditions or upon storage.

  • Use a One-Pot Procedure: Instead of isolating the hydrazone, consider a one-pot synthesis where the phenylhydrazine and carbonyl compound are mixed and the acid catalyst is added directly.[1][2] This minimizes handling and potential degradation of the intermediate.

  • Use the Hydrazine Salt: Phenylhydrazine hydrochloride salts are often more stable and easier to handle than the free base.[4]

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q5: My substrate has strong electron-donating groups and the reaction is failing. What is happening?

Electron-donating groups on the carbonyl component can over-stabilize a key intermediate. This stabilization can favor a competing side reaction—the heterolytic cleavage of the N-N bond—over the desired[4][4]-sigmatropic rearrangement.[3][7] This cleavage leads to byproducts like aniline derivatives and ultimately causes the reaction to fail or proceed with very low yield.[7][11] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[3][7] In these cases, using milder Lewis acids (e.g., ZnCl₂) may improve the efficiency of the cyclization, or an alternative synthetic route may be necessary.[7]

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic workflow to diagnose and resolve the issue.

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield in Fischer Indole Synthesis purity Check Purity of Starting Materials (Arylhydrazine, Carbonyl) start->purity conditions Review Reaction Conditions start->conditions byproducts Analyze Byproducts / TLC start->byproducts purify_reagents Purify/Distill Reagents purity->purify_reagents Impurities found use_salt Use Hydrazine Salt purity->use_salt Hydrazone unstable one_pot Try One-Pot Procedure purity->one_pot Hydrazone unstable screen_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) conditions->screen_catalyst optimize_temp Optimize Temperature (Start milder) conditions->optimize_temp change_solvent Change Solvent conditions->change_solvent use_microwave Consider Microwave Synthesis conditions->use_microwave tar Tar Formation? byproducts->tar cleavage N-N Cleavage Products? byproducts->cleavage solution Improved Yield purify_reagents->solution one_pot->solution screen_catalyst->solution optimize_temp->solution tar->screen_catalyst Yes tar->optimize_temp Yes cleavage->screen_catalyst Yes (Use milder Lewis Acid)

Caption: A troubleshooting workflow for low yield in Fischer indole synthesis.

Data Summary

The choice of acid catalyst and reaction conditions can dramatically affect product yield. The following table summarizes literature findings on catalyst choice for various substrates. Note that yields are highly substrate-dependent.

ArylhydrazineCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazineCyclohexanoneGlacial Acetic AcidAcetic AcidReflux~90%[4]
PhenylhydrazineAcetophenonePolyphosphoric Acid (PPA)Neat150-160Good[1]
PhenylhydrazineButanoneNone (Microwave)THF150Good[1]
Substituted HydrazineTricyclic Ketonep-Toluenesulfonic acidtert-Butanol8047%[10]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom TempHigh[9]

Key Reaction Mechanism & Failure Points

Understanding the mechanism is key to troubleshooting. Low yields often result from issues at the critical[4][4]-sigmatropic rearrangement step.

G A 1. Phenylhydrazine + Ketone/Aldehyde B 2. Phenylhydrazone Formation A->B Condensation C 3. Tautomerization to Ene-hydrazine B->C Acid Catalyst D 4. [3,3]-Sigmatropic Rearrangement C->D Heat F1 Failure Point: Decomposition / Tarring C->F1 Harsh Acid / High Temp E 5. Rearomatization D->E F2 Failure Point: N-N Bond Cleavage D->F2 EDG on Carbonyl F 6. Cyclization (Aminal Formation) E->F G 7. NH₃ Elimination F->G Acid Catalyst H Indole Product G->H

Caption: Simplified mechanism of the Fischer indole synthesis and common failure points.

Experimental Protocols

Protocol 1: General Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted for substrates that may require stronger acidic conditions.

  • Hydrazone Formation (Optional One-Pot):

    • In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent) in a suitable solvent like ethanol.

    • Add the phenylhydrazine (1 equivalent) dropwise while stirring.

    • Add a catalytic amount of glacial acetic acid (a few drops) and heat the mixture at approximately 80°C for 45-60 minutes, monitoring by TLC until the starting materials are consumed.[1]

    • If proceeding with a one-pot reaction, remove the ethanol under reduced pressure.

  • Indolization:

    • In a separate flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (PPA) to about 100°C to ensure it is mobile.

    • Carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.[1]

    • Heat the reaction mixture to 150-160°C for 10-15 minutes. The mixture will typically darken.[1] Monitor reaction completion by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with stirring.

    • The solid indole product should precipitate. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.[1]

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This method can reduce reaction times and improve yields.

  • Reaction Setup:

    • In a microwave-safe vial, combine the phenylhydrazine hydrochloride (1 equivalent) and the ketone (e.g., butanone, 1.05 equivalents) in a suitable solvent (e.g., THF, 0.6 M).[1]

    • Seal the vial tightly.

  • Microwave Irradiation:

    • Place the vial in a microwave reactor and heat to the desired temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[1] The optimal time and temperature should be determined empirically.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

References

optimizing reaction conditions for Indolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Indolin-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.[1][2]

    • Suboptimal Catalyst: The choice and concentration of the acid catalyst in methods like the Fischer indole synthesis are critical. It may be necessary to screen different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) to find the most effective one for your specific substrate.[1][2] Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.

    • Product Degradation: The product, this compound, may be sensitive to harsh reaction conditions. Consider running the reaction at a lower temperature for a longer duration or using a milder acid catalyst to minimize degradation.[1][2]

    • Reversible Reaction: If the reaction is reversible, consider removing a byproduct as it forms to drive the equilibrium towards the product. For example, in reactions that produce water, using a Dean-Stark apparatus can be beneficial.[1]

Issue 2: Formation of Multiple Products (Isomers/Byproducts)

  • Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of isomers or byproducts. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products is often due to non-selective reaction conditions.

    • Optimize Reaction Temperature: "Hot spots" or excessive temperatures can lead to side reactions. Ensure uniform heating and consider running the reaction at a lower temperature.[1]

    • Controlled Reagent Addition: A slow, controlled addition of one of the reactants or the catalyst can prevent localized high concentrations that may favor side reactions.[1]

    • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of undesired byproducts. Ensure all reagents and solvents are of high purity.[1]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify this compound from the crude reaction mixture. What purification strategies are most effective?

  • Answer: Amines can be challenging to purify due to their basicity and potential for streaking on silica gel.

    • Salt Formation and Recrystallization: A highly effective method for purifying amines is to form a crystalline salt.[1] By treating the crude product with an acid (e.g., HCl), the amine salt can be precipitated and purified by recrystallization. The free amine can then be regenerated by treatment with a base.

    • Column Chromatography: If the product is an oil or does not form a crystalline salt, column chromatography is a viable option.[1] To mitigate issues with the basicity of the amine interacting with the acidic silica gel, consider the following:

      • Amine-Modified Solvents: Add a small amount of a volatile amine, such as triethylamine (TEA), to the eluent system to improve peak shape and reduce tailing.

      • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can provide better separation for basic compounds.[3]

    • Acid-Base Extraction: An aqueous workup involving acid-base extractions can effectively separate the basic amine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the amine into the aqueous phase as its salt. The aqueous layer can then be basified, and the free amine re-extracted into an organic solvent.[4]

Data Presentation

Table 1: Comparison of Reducing Agents for Nitroindoline to this compound Conversion

Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
H₂10% Pd/CEthanolRoom Temp3~60[5][6]
FeHClWater/Methanol60-6517Not specified[7]
FeNH₄ClWater/Methanol60-6515Not specified[7]
ZnNH₄ClMethanol60-6520Not specified[7]

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Nitroindoline

This protocol describes the reduction of a nitro group to an amine using palladium on carbon as a catalyst.

Materials:

  • 5-Nitroindoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 5-nitroindoline in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution. The amount is typically 5-10 mol% of the substrate.

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 3 hours).[5][6]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization as a salt.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Monitor Reaction (TLC/HPLC) start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Reaction Complete incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Check catalyst activity reaction_complete->incomplete_reaction Incomplete purification_issue Purification Difficulty? low_yield->purification_issue No side_products Side Products Formed: - Lower temperature - Slow reagent addition - Check starting material purity low_yield->side_products Yes end_product Pure this compound purification_issue->end_product No purification_strategy Purification Strategy: - Salt formation & recrystallization - Column chromatography (with amine modifier) - Acid-base extraction purification_issue->purification_strategy Yes incomplete_reaction->reaction_complete side_products->purification_strategy purification_strategy->end_product

Caption: Troubleshooting logic for this compound synthesis.

Synthesis_Pathway General Synthesis Pathway to this compound start_material 5-Nitroindoline reduction Reduction (e.g., H₂/Pd/C) start_material->reduction crude_product Crude This compound reduction->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: A common synthetic route to this compound.

References

purification of Indolin-5-amine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Indolin-5-amine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are flash column chromatography, acid-base extraction, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Why does my this compound streak or show tailing on a silica gel TLC plate?

A2: this compound is a basic compound. The acidic silanol groups on the surface of standard silica gel can interact strongly with the basic amine, leading to poor peak shape, streaking (tailing), and potentially irreversible adsorption or degradation of the product on the column.[1][2]

Q3: How can I prevent my amine from sticking to the silica gel column?

A3: To mitigate the interaction between the basic amine and acidic silica, you can add a small amount of a competing base to the mobile phase.[2] Common choices include triethylamine (TEA) or ammonium hydroxide.[1][2] Typically, 0.5-2% of the modifier is sufficient. Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica, can provide a better separation environment for basic compounds.[2][3]

Q4: How do I choose the right solvent system for column chromatography?

A4: Thin-Layer Chromatography (TLC) is the essential first step to determine the optimal solvent system.[1] The ideal eluent should provide a retention factor (Rf) for this compound between 0.2 and 0.4, which generally ensures good separation from impurities.[1] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1][4]

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization can be an effective method if a suitable solvent or solvent system is found. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. For amines that are difficult to recrystallize, converting them to a salt (e.g., hydrochloride salt) can sometimes improve crystal formation.[5][6]

Q6: What is acid-base extraction and when should I use it?

A6: Acid-base extraction is a liquid-liquid extraction technique that separates basic compounds like this compound from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent, and an aqueous acid (like 1M HCl) is added.[5] The basic amine is protonated and moves into the aqueous layer as a salt, while neutral and acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[5] This method is particularly useful for removing non-basic organic impurities.

Troubleshooting Guide

Q: My compound won't move off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar or strongly adsorbed to the silica. You should switch to a more polar eluent system. A common choice for highly polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] If that still fails, adding a small percentage (1-10%) of ammonium hydroxide in methanol to your DCM/MeOH mixture can help elute the compound.[1]

Q: I ran a column, but my yield is very low. Where did my product go?

A: Low yield after silica gel chromatography is a common problem with basic amines.[2] It is likely that a significant portion of your this compound has irreversibly bound to the acidic silica gel.[2] To prevent this in the future, ensure your eluent is modified with a base like triethylamine or use an alternative stationary phase like amine-functionalized silica.[2][3][7]

Q: After purification, I see multiple spots on my TLC. What are they?

A: These could be several things:

  • Co-eluting Impurities: An impurity may have a similar Rf to your product in the chosen solvent system. Try developing a new TLC system with different solvents to achieve better separation.

  • Degradation: Your compound may be degrading on the silica plate. This is common for amines. Adding a base to the TLC developing chamber can help prevent this.

  • Isomers or Related Compounds: Synthesis of indole-containing molecules can sometimes result in closely related impurities, such as positional isomers or byproducts from side reactions, which can be difficult to separate.[8]

Q: My crude product crystallized in the vial. Should I filter it or dissolve everything for purification?

A: If the crude reaction mixture auto-crystallizes, the solid may be your desired product in relatively high purity.[9] It is often beneficial to first filter the solid and wash it with a cold solvent. Then, analyze the solid and the remaining filtrate by TLC. You might find that the crystalline material is pure enough, or that this initial filtration has removed a significant amount of impurities, simplifying the subsequent chromatographic purification step.[9]

Quantitative Data Summary

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Stationary PhaseSolvent System (v/v)ModifierTarget RfNotes
Silica GelHexane / Ethyl Acetate1-2% Triethylamine0.2 - 0.4Good starting point for less polar impurities.
Silica GelDichloromethane / Methanol1-2% Triethylamine0.2 - 0.4For more polar compounds and impurities.[2]
Silica GelDichloromethane / (10% NH4OH in MeOH)N/A0.2 - 0.4Effective for very polar amines that are immobile in other systems.[1]
Amine-functionalized SilicaHexane / Ethyl AcetateNone required0.2 - 0.4Excellent alternative to avoid product loss and tailing.[2][3]
Reversed-Phase C18Water / Acetonitrile0.1% TriethylamineN/AUseful if normal phase fails; TEA helps maintain a high pH for better peak shape.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Stir to create a uniform slurry with no air bubbles.

  • Column Packing: Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed evenly. Allow excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or DCM. Carefully pipette the solution onto the top of the silica bed, allowing it to absorb fully.[1]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[1]

  • Elution: Carefully add the eluent to the column. Begin with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[5] Cap the funnel and shake vigorously, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate. The protonated this compound salt will be in the bottom aqueous layer.[5] Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded or saved for further analysis.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH solution while stirring until the pH is basic (pH > 9). This will deprotonate the amine salt, regenerating the free this compound.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound Reaction Mixture tlc TLC Analysis (Multiple Solvent Systems) crude->tlc decision Select Primary Purification Method tlc->decision chrom Column Chromatography decision->chrom Impurities have different Rf extract Acid-Base Extraction decision->extract Impurities are non-basic recryst Recrystallization decision->recryst Crude is mostly pure pure_product Pure this compound chrom->pure_product extract->pure_product recryst->pure_product

Caption: General workflow for selecting a purification strategy.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction start Crude Mixture in Organic Solvent (this compound + Impurities) add_acid Add 1M HCl (aq) start->add_acid sep_funnel1 Separatory Funnel (Two Phases) add_acid->sep_funnel1 organic_layer1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic_layer1 Top Layer aq_layer1 Aqueous Layer: This compound Salt [R-NH3]+Cl- sep_funnel1->aq_layer1 Bottom Layer add_base Add NaOH (aq) to Aqueous Layer aq_layer1->add_base sep_funnel2 Separatory Funnel + Fresh Organic Solvent add_base->sep_funnel2 aq_layer2 Aqueous Layer: Salts (NaCl) sep_funnel2->aq_layer2 organic_layer2 Organic Layer: Pure this compound sep_funnel2->organic_layer2

Caption: Principle of acid-base extraction for amine purification.

Troubleshooting_Chromatography start Problem with Column Chromatography? q1 Low Yield? start->q1 q2 Poor Separation (Co-elution)? start->q2 q3 Streaking / Tailing? start->q3 ans1a Product stuck on column. Add base (TEA/NH4OH) to eluent. q1->ans1a Yes ans2a Optimize solvent system using TLC (try different solvent polarities/types). q2->ans2a Yes ans3a Amine interacting with acidic silica. q3->ans3a Yes ans1b Use amine-functionalized silica or alumina. ans1a->ans1b If problem persists ans2b Ensure proper column packing and sample loading. ans2a->ans2b ans3b Add competing base (e.g., 1% TEA) to eluent. ans3a->ans3b

Caption: Decision tree for troubleshooting column chromatography.

References

Technical Support Center: Troubleshooting Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during various indole synthesis methods. Our goal is to help you minimize side product formation and maximize the yield and purity of your desired indole derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1] However, the reaction is sensitive to various factors that can lead to the formation of undesired side products and low yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the common causes?

A1: Low yields in Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[2] Conversely, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, also favoring N-N bond cleavage.[2] This is a significant challenge in the synthesis of 3-aminoindoles.[2]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, impeding the formation of the necessary intermediates.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization. A catalyst that is too strong can cause decomposition and tar formation, while a weak catalyst may not facilitate the reaction effectively.[2]

  • Suboptimal Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[2]

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[2]

  • N-N Bond Cleavage: As mentioned above, electronic effects can lead to the cleavage of the hydrazone N-N bond, generating aniline and other byproducts.[3]

  • Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can cause decomposition of starting materials and intermediates, leading to intractable tars.

Troubleshooting Guides

Issue 1: Low Yield and N-N Bond Cleavage Products

  • Cause: Electron-donating groups on the carbonyl component stabilize the intermediate iminylcarbocation, favoring N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement. This is a known issue in the synthesis of 3-aminoindoles and related compounds.[5]

  • Solution:

    • Catalyst Selection: Switch from a Brønsted acid (e.g., H₂SO₄, PPA) to a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can sometimes promote the cyclization more effectively.[3]

    • Milder Conditions: Employ milder reaction conditions by lowering the temperature and using a less concentrated acid catalyst to disfavor the cleavage pathway.

    • Microwave Synthesis: Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times, potentially minimizing the time for side reactions to occur.

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

  • Cause: Unsymmetrical ketones can form two different enamine intermediates, leading to a mixture of indole regioisomers.

  • Solution:

    • Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. The choice of a bulkier substituent on one side of the ketone can improve regioselectivity.

    • Catalyst and Solvent Effects: The acidity of the medium and the solvent can influence the ratio of regioisomers. Experiment with different acid catalysts and solvent systems to optimize for the desired isomer.

Data Presentation: Catalyst and Condition Optimization
EntryArylhydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp. (°C)Yield (%)
1PhenylhydrazinePropiophenoneEaton's Reagent1501017085
2PhenylhydrazineCyclohexanoneZnCl₂ (neat)1201511089
34-MethoxyphenylhydrazineAcetonePPA-1209078
4PhenylhydrazinePhenylacetaldehydeAmberlite IR-120/MeOH-607075
Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using a Lewis Acid (ZnCl₂)

  • Hydrazone Formation (optional, can be performed in situ): Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used directly.

  • Indolization: To the hydrazone (or the in situ reaction mixture), add finely powdered anhydrous zinc chloride (1.5-2.0 eq.).

  • Reaction: Heat the mixture, with stirring, in an oil bath at 150-180 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

  • Reaction Setup: In a microwave-safe vial, combine the arylhydrazine (1.0 eq.), the ketone or aldehyde (1.1 eq.), and the chosen acid catalyst (e.g., a small amount of polyphosphoric acid or a Lewis acid). Add a suitable microwave-transparent solvent if the reaction is not performed neat.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.

Visualizations

fischer_troubleshooting start Low Yield or Side Products in Fischer Synthesis cause1 N-N Bond Cleavage? start->cause1 cause2 Regioisomer Formation? start->cause2 cause3 Tar/Polymer Formation? start->cause3 solution1a Switch to Lewis Acid (ZnCl2, BF3·OEt2) cause1->solution1a solution1b Use Milder Conditions (Lower Temp., Less Acid) cause1->solution1b solution1c Consider Microwave Synthesis cause1->solution1c solution2a Utilize Steric Hindrance in Ketone Substrate cause2->solution2a solution2b Optimize Catalyst and Solvent System cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Use Milder Acid Catalyst cause3->solution3b solution3c Ensure Purity of Starting Materials cause3->solution3c end Improved Yield and Purity solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline. This method is known for often requiring harsh reaction conditions, which can lead to low yields and a lack of regioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. What can I do to improve it?

A1: This is a common challenge with the Bischler-Möhlau synthesis. The harsh conditions can lead to decomposition and side reactions.[2] To improve the outcome:

  • Milder Conditions: Recent modifications focus on using milder reaction conditions. The use of lithium bromide as a catalyst has been shown to be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • Substrate Purity: Ensure the purity of both the α-bromoacetophenone and the aniline, as impurities can contribute to side product formation.

Troubleshooting Guides

Issue: Low Yield and Formation of Regioisomers

  • Cause: The classical Bischler-Möhlau reaction often requires high temperatures (180-240 °C), which can lead to product decomposition and the formation of multiple regioisomers, especially with substituted anilines. The reaction mechanism is complex and can proceed through different pathways, leading to a mixture of products.[6]

  • Solution:

    • Catalyst Modification: Instead of relying on a large excess of aniline, the addition of a catalyst like lithium bromide can facilitate the reaction under milder conditions.

    • Microwave-Assisted Protocol: Employing microwave irradiation can dramatically shorten the reaction time from hours to minutes and often leads to cleaner reactions with higher yields.

Experimental Protocols

Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

  • Reaction Setup: In a microwave-safe vial, combine the α-bromoacetophenone (1.0 eq.), the aniline (3.0 eq.), and lithium bromide (0.2 eq.).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 150-180 °C for 15-45 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Madelung Indole Synthesis

The Madelung synthesis is the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce an indole.[7] The classical conditions are often harsh, limiting its application.

Frequently Asked Questions (FAQs)

Q1: The classical Madelung synthesis requires very high temperatures and strong bases. Are there milder alternatives?

A1: Yes, several modifications have been developed to make the Madelung synthesis more practical:

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group on the N-phenylamide can lower the required reaction temperature.[3]

  • Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) allows the reaction to proceed at much lower temperatures, from -20 to 25 °C.[7]

Troubleshooting Guides

Issue: Low Yield due to Harsh Reaction Conditions

  • Cause: The high temperatures (200-400 °C) and strong alkoxide bases used in the classical Madelung synthesis can lead to the decomposition of starting materials and products, especially those with sensitive functional groups.[7]

  • Solution:

    • Use of Organolithium Bases: Employing n-BuLi or LDA at lower temperatures significantly improves the tolerance of the reaction to various functional groups and often increases the yield.

    • Substituent Effects: The presence of electron-donating groups on the aromatic ring of the N-phenylamide generally leads to higher yields.[7]

Data Presentation: Modified Madelung Synthesis Yields
EntryN-PhenylamideBaseSolventTemperature (°C)Time (h)Yield (%)
1N-Benzoyl-o-toluidineNaOEtNeat3600.535
2N-Acetyl-o-toluidineKOBu-tNeat250170
3N-Benzoyl-o-toluidinen-BuLiTHF20285
4N-(2,6-dimethylbenzoyl)-o-toluidineLDATHF0392
Experimental Protocols

Protocol: Madelung-Houlihan Variation using n-BuLi

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-phenylamide (1.0 eq.) in dry THF.

  • Deprotonation: Cool the solution to 0 °C and slowly add a solution of n-butyllithium in hexanes (2.2 eq.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product as necessary.

Visualizations

madelung_pathway start N-Phenylamide intermediate1 Dianion Intermediate start->intermediate1 Strong Base (e.g., n-BuLi) side_product Decomposition Products start->side_product High Temperature (Classical Conditions) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Indole Product intermediate2->product Elimination of H2O

References

Technical Support Center: Optimizing Peak Shape in HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs) with quantitative data, detailed experimental protocols, and visual workflows to address common issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with peak shape during the HPLC analysis of aromatic amines.

Q1: My aromatic amine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter part of the peak is broader than the front, is a common problem when analyzing basic compounds like aromatic amines. This is often due to secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Secondary Silanol Interactions: Aromatic amines can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, reducing their interaction with the positively charged amine.

    • Solution 2: Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the aromatic amine analyte.[2]

    • Solution 3: Use a Modern, High-Purity Column: Modern "Type B" silica columns are of higher purity with fewer and less acidic silanol groups, which significantly reduces tailing for basic compounds. End-capped columns are also a good option as they have fewer residual silanol groups.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.

Q2: I'm observing peak fronting for my aromatic amine. What could be the issue?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.

Primary Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Overload (Mass Overload): Injecting a sample that is too concentrated can also lead to fronting.

    • Solution: Dilute the sample and re-inject.

  • Poorly Packed Column: A void or channel at the head of the column can cause the sample to be distributed unevenly, resulting in a fronting peak.

    • Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from damage.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH quantitatively affect the peak shape of aromatic amines?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like aromatic amines. By adjusting the pH, you can control the ionization state of both the analyte and the stationary phase, which directly impacts peak symmetry.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte: Aniline Asymmetry Factor (As)Analyte: N,N-Dimethylaniline Asymmetry Factor (As)
2.51.11.2
3.51.51.6
4.52.12.3
7.03.53.8

Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.

As the data indicates, lowering the mobile phase pH significantly improves the peak symmetry for aromatic amines by suppressing the ionization of residual silanol groups on the silica-based stationary phase.

Q4: What is the quantitative impact of adding a mobile phase additive like triethylamine (TEA) on peak tailing?

Mobile phase additives, such as triethylamine (TEA), act as silanol blockers, reducing the secondary interactions that cause peak tailing with basic compounds.

Data Presentation: Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor

TEA Concentration (mM)Analyte: Procainamide Tailing Factor (Tf)
02.8
51.5
101.2
201.1

Tailing Factor (Tf) is calculated according to USP guidelines at 5% of the peak height. A value of 1.0 indicates a symmetrical peak.

The addition of TEA progressively improves the peak shape, with a concentration of 20 mM providing a nearly symmetrical peak for procainamide.

Q5: Can column temperature be used to improve peak shape for aromatic amines?

Yes, increasing the column temperature can often lead to better peak shapes. Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and can lead to sharper, more symmetrical peaks. However, the effect is compound-dependent and should be evaluated on a case-by-case basis.

Data Presentation: Effect of Column Temperature on Peak Asymmetry

Column Temperature (°C)Analyte: Benzylamine Asymmetry Factor (As)
251.9
351.6
451.3
551.1

Elevating the column temperature can be an effective strategy to reduce peak tailing for aromatic amines.

Experimental Protocols

Here are detailed methodologies for key experiments and procedures cited in the troubleshooting guide.

Protocol 1: Mobile Phase pH Adjustment
  • Determine the pKa of your analyte: This information is crucial for selecting the appropriate pH range.

  • Choose a suitable buffer: Select a buffer system with a pKa close to the desired mobile phase pH. Common buffers for reversed-phase HPLC include phosphate and acetate.

  • Prepare the aqueous component: Dissolve the buffer salts in HPLC-grade water.

  • Adjust the pH: While stirring, add a suitable acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide) dropwise to the aqueous buffer solution until the target pH is reached. Use a calibrated pH meter for accurate measurement.

  • Filter the aqueous phase: Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Mix with the organic modifier: Combine the filtered aqueous phase with the appropriate organic solvent (e.g., acetonitrile, methanol) in the desired ratio.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Protocol 2: Column Washing Procedure for Reversed-Phase Columns

Regular column washing is essential to remove strongly retained compounds and maintain column performance.

  • Disconnect the column from the detector: This prevents contamination of the detector cell.

  • Flush with a buffer-free mobile phase: If your mobile phase contains buffers, first flush the column with a mixture of organic solvent and water in the same ratio as your mobile phase (e.g., 50:50 acetonitrile/water) for at least 10-15 column volumes.

  • Flush with 100% organic solvent: Wash the column with 100% acetonitrile or methanol for at least 10-15 column volumes to remove strongly retained nonpolar compounds.

  • For basic compound contamination: If you suspect contamination from basic compounds, a more rigorous wash may be needed. After the organic solvent wash, flush with a sequence of solvents such as isopropanol, followed by a mixture of dichloromethane and hexane, and then reverse the sequence back to your mobile phase conditions. Always ensure solvent miscibility.

  • Re-equilibrate the column: Before the next analysis, re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Protocol 3: System Suitability Test (SST) for Peak Shape

A system suitability test should be performed before running a sample sequence to ensure the chromatographic system is performing adequately.

  • Prepare a system suitability solution: This solution should contain the analyte(s) of interest at a known concentration.

  • Set up the HPLC method: Use the analytical method parameters for the analysis.

  • Perform replicate injections: Inject the system suitability solution at least five times.

  • Evaluate peak shape parameters:

    • Tailing Factor (Tf) or Asymmetry Factor (As): Calculate the tailing or asymmetry factor for the analyte peak in each injection. The acceptance criterion is typically Tf or As ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: The RSD for the peak areas and retention times of the replicate injections should typically be less than 2.0%.

  • Documentation: Record all system suitability results. If the system fails to meet the predefined criteria, investigate the cause and perform corrective actions before proceeding with sample analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing in Aromatic Amine Analysis

PeakTailingTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-3 check_ph->adjust_ph No check_additive Is a Mobile Phase Additive (e.g., TEA) Used? check_ph->check_additive Yes end_good Peak Shape Improved adjust_ph->end_good add_additive Add Competing Base (e.g., 10-20 mM TEA) check_additive->add_additive No check_column Is a High-Purity / End-Capped Column Used? check_additive->check_column Yes add_additive->end_good use_new_column Switch to a Modern High-Purity or End-Capped Column check_column->use_new_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes use_new_column->end_good reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_dead_volume Check for Extra-Column Dead Volume check_overload->check_dead_volume No reduce_injection->end_good optimize_tubing Optimize Tubing and Connections check_dead_volume->optimize_tubing Yes end_bad Issue Persists: Further Investigation Needed check_dead_volume->end_bad No optimize_tubing->end_good

A step-by-step workflow for diagnosing and resolving peak tailing issues.

Logical Relationship between Causes and Solutions for Poor Peak Shape

PeakShapeCausesSolutions cluster_causes Common Causes of Poor Peak Shape cluster_solutions Solutions cause1 Secondary Silanol Interactions sol1 Adjust Mobile Phase pH cause1->sol1 sol2 Add Mobile Phase Additive cause1->sol2 sol3 Use High-Purity Column cause1->sol3 cause2 Sample Overload sol4 Reduce Sample Concentration / Volume cause2->sol4 cause3 Solvent Mismatch sol5 Dissolve Sample in Mobile Phase cause3->sol5 cause4 Column Degradation sol6 Replace Column cause4->sol6 cause5 Extra-Column Volume sol7 Optimize System Plumbing cause5->sol7

Mapping common causes of poor peak shape to their respective solutions.

References

Technical Support Center: Synthesis of 3-Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthetic challenges of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: Why are 3-aminoindoles so difficult to synthesize and handle?

A1: The primary challenge in working with 3-aminoindoles is their inherent instability.[1][2][3] Unprotected 3-aminoindoles are electron-rich compounds that are highly sensitive to air and light. This sensitivity can lead to rapid decomposition, oxidative dimerization, and the formation of polymeric byproducts, making their isolation, purification, and storage problematic.[1][2][3][4] It is often recommended to use them in situ for subsequent reactions or to protect the amino group immediately after formation.[3]

Q2: Can I use the Fischer indole synthesis to prepare 3-aminoindoles?

A2: The direct synthesis of 3-aminoindoles via the classical Fischer indole synthesis is generally unsuccessful.[5][6] The presence of an electron-donating amino group at the C3 position of the intermediate ene-hydrazine favors an undesired side reaction—heterolytic N-N bond cleavage—over the required[7][7]-sigmatropic rearrangement.[5][6] This leads to the failure of the cyclization and results in low to no yield of the desired 3-aminoindole.[5]

Q3: What are the most common side reactions observed during 3-aminoindole synthesis?

A3: Common side reactions include the formation of tars and polymeric materials, especially under the strongly acidic and high-temperature conditions sometimes employed in indole syntheses.[7] In methods involving the reduction of 3-nitroindoles, incomplete reduction can lead to the presence of nitroso or other partially reduced intermediates. Oxidative dimerization is also a frequent issue with the final unprotected 3-aminoindole product.[2]

Q4: My purification of a 3-aminoindole on a silica gel column is failing. What are my options?

A4: Purification of 3-aminoindoles can be challenging due to their polarity and instability on silica gel.[3][7] Here are some alternative strategies:

  • Base Wash: An initial wash of the organic extract with an aqueous base can help remove acidic impurities.[7]

  • Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7]

  • Distillation: For volatile 3-aminoindoles, distillation under reduced pressure may be a viable option.[7]

  • Protection-Purification-Deprotection: Protecting the amino group can make the compound less polar and more stable, facilitating purification by standard column chromatography. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Indole Synthesis Attempt
Possible Cause Troubleshooting Steps
Inherent reaction failure The Fischer indole synthesis is not a suitable method for 3-aminoindole synthesis due to competing N-N bond cleavage.[5][6] It is strongly recommended to switch to an alternative synthetic route.
Substrate decomposition Harsh acidic conditions can lead to the decomposition of starting materials or intermediates.[7] Consider using milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids.[7]
Steric hindrance Significant steric hindrance in the starting materials can impede the reaction.[7]
Issue 2: Product Decomposition During Workup or Purification
Possible Cause Troubleshooting Steps
Air and light sensitivity The unprotected 3-aminoindole is prone to oxidation.[2][3] Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction and product from light.
Instability on silica gel The acidic nature of silica gel can promote decomposition.[3] Consider using a different purification method as outlined in the FAQs, such as alumina or reverse-phase chromatography, or recrystallization.[7]
Elevated temperatures The product may be thermally unstable. Keep all solutions cold during workup and purification, and remove solvent under reduced pressure at low temperatures.
Immediate Protection If the unprotected amine is not required for the next step, consider protecting it immediately after the reaction is complete and before purification. Common protecting groups for amines include Boc, Cbz, and Fmoc.[8][9]
Issue 3: Formation of Tar and Polymeric Byproducts
Possible Cause Troubleshooting Steps
Strongly acidic conditions High concentrations of strong acids can promote polymerization.[7] Reduce the concentration of the acid catalyst or switch to a milder Lewis acid.[7]
High reaction temperature Elevated temperatures can lead to byproduct formation.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis might offer better control over heating and shorter reaction times.[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines and Isomerization to 3-Aminoindoles[10][11]

This method provides a modern and efficient alternative to classical indole syntheses for accessing 3-aminoindoles.

Step A: Synthesis of 3-Aminoindoline [10]

  • In a dry, argon-flushed vial, suspend N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 equiv.), CuCl (0.05 equiv.), and Cu(OTf)₂ (0.05 equiv.) in dry acetonitrile.

  • Add the secondary amine (1.0 equiv.) followed by the terminal alkyne (1.5 equiv.).

  • Seal the vial and stir the reaction mixture at 80 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-16 hours).[10]

  • After cooling to room temperature, filter the mixture through Celite, washing with dichloromethane.[10]

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield the 3-aminoindoline.[10]

Step B: Isomerization to 3-Aminoindole [10]

  • Dissolve the purified 3-aminoindoline from Step A in a mixture of THF and methanol.

  • Add cesium carbonate (Cs₂CO₃).

  • Heat the mixture at 65 °C until TLC analysis indicates complete conversion.[10]

  • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Dry the combined organic layers, concentrate in vacuo, and purify by flash chromatography to obtain the final 3-aminoindole.[10]

Protocol 2: Reduction of 3-Nitroindole to 3-Aminoindole[3]

This protocol describes three common methods for the reduction of a 3-nitroindole precursor.

Method A: Catalytic Hydrogenation [3]

  • Dissolve 3-nitroindole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 1-4 hours, monitoring by TLC.[3]

  • Once complete, filter the mixture through Celite® to remove the catalyst.[3]

  • The filtrate containing the 3-aminoindole should be used directly for the next step due to its instability.[3]

Method B: Reduction with Sodium Dithionite [3]

  • Dissolve 3-nitroindole in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Heat the solution to 50 °C with stirring.

  • Prepare a solution of sodium dithionite in 0.5 M sodium hydroxide solution.

  • Add the sodium dithionite solution dropwise to the heated 3-nitroindole solution.

  • Continue stirring at 50 °C for 30-60 minutes, monitoring by TLC.[3]

  • Filter the hot mixture and evaporate the filtrate to dryness.[3]

  • Dissolve the residue in 5% HCl, filter, and then basify with a cold 30% sodium hydroxide solution (pH > 10).[3]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.[3]

  • Dry the combined organic layers and evaporate the solvent to yield the 3-aminoindole.[3]

Method C: Reduction with Stannous Chloride [3]

  • To a solution of 3-nitroindole in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Add concentrated hydrochloric acid to the mixture.

  • The reaction is typically complete in 1.5-3 hours.[3]

  • Pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution (pH > 8) to precipitate tin salts.[3]

  • Filter to remove the tin salts, washing the precipitate with ethyl acetate.[3]

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic layers, wash with brine, dry, and concentrate to obtain the 3-aminoindole.[3]

Quantitative Data Summary

The following table summarizes reported yields for different methods of reducing 3-nitroindole. Yields can vary based on the specific substrate and reaction conditions.

Method Reagents and Catalyst Solvent Temperature Time Reported Yield (%) Reference
Catalytic HydrogenationH₂, Pd/CEthanolRoom Temp.1-4 hHigh (often used in situ)[3]
Sodium DithioniteNa₂S₂O₄, NaOHEthanol/H₂O50 °C0.5-1 hGood to High[3]
Stannous ChlorideSnCl₂·2H₂O, HClEthanolRoom Temp.1.5-3 hGood to High[3]

Visualizations

Logical Relationships and Workflows

Fischer_Indole_Failure Failure of Fischer Indole Synthesis for 3-Aminoindoles A Arylhydrazone of α-amino ketone/aldehyde B Ene-hydrazine Intermediate A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Desired Pathway E Heterolytic N-N Bond Cleavage B->E Favored Side Reaction (due to electron-donating -NH2 group) D Desired 3-Aminoindole Product C->D Cyclization & Aromatization F Side Products (e.g., anilines, imines) E->F

Caption: Failure mechanism in the Fischer synthesis of 3-aminoindoles.

Three_Component_Synthesis_Workflow Workflow for Copper-Catalyzed 3-Aminoindole Synthesis cluster_step1 Step A: 3-Aminoindoline Synthesis cluster_step2 Step B: Isomerization A 1. Mix Starting Materials: N-protected 2-aminobenzaldehyde, Cu catalysts, secondary amine, alkyne B 2. Heat at 80°C (12-16 hours) A->B C 3. Monitor by TLC B->C D 4. Workup: Filter through Celite C->D E 5. Purify by Column Chromatography D->E F 1. Dissolve 3-Aminoindoline in THF/MeOH with Cs2CO3 E->F Purified Intermediate G 2. Heat at 65°C F->G H 3. Monitor by TLC G->H I 4. Aqueous Workup H->I J 5. Purify by Column Chromatography I->J K 3-Aminoindole J->K Final Product

Caption: Experimental workflow for the copper-catalyzed synthesis.

Reduction_Pathways Synthetic Pathways from 3-Nitroindole Start 3-Nitroindole MethodA Catalytic Hydrogenation (H2, Pd/C) Start->MethodA MethodB Sodium Dithionite (Na2S2O4) Start->MethodB MethodC Stannous Chloride (SnCl2) Start->MethodC Product 3-Aminoindole MethodA->Product MethodB->Product MethodC->Product

Caption: Common reduction methods for synthesizing 3-aminoindoles.

References

Technical Support Center: Column Chromatography for Indole Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of indole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my indole derivative?

The optimal stationary phase depends on the polarity and stability of your specific indole derivative.[1]

  • Silica Gel: This is the most common choice for normal-phase chromatography. However, its acidic nature can sometimes cause degradation or strong, irreversible adsorption of electron-rich or acid-sensitive indoles.[1][2]

  • Alumina: A good alternative for indoles that are sensitive to acid. Alumina is available in acidic, neutral, or basic forms, allowing you to match the support to your compound's properties.[1][2]

  • Reversed-Phase Silica (C8, C18): This is used for reversed-phase chromatography and is well-suited for purifying more polar indole derivatives. The mobile phase is typically a polar solvent system, such as water/methanol or water/acetonitrile.[1][3]

  • Functionalized Silica: For specific challenges, phases like amino-functionalized silica can offer different selectivity and improve the purification of basic compounds.[1]

Q2: How do I choose the right mobile phase (eluent)?

Mobile phase selection is crucial and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Start with a Standard System: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[1] For polar compounds, 5% methanol in dichloromethane is a good starting point.[4]

  • Aim for an Optimal Rf Value: Adjust the solvent ratio until the Rf (retention factor) of your target compound on a TLC plate is between 0.2 and 0.4. This range generally provides the best separation on a column.[1][5]

  • Use Modifiers for Problematic Compounds: If you observe streaking or tailing on the TLC plate, especially with basic indole derivatives, add a small amount of a modifier to the eluent. Common modifiers include triethylamine (TEA) or ammonia (e.g., 1-2%) to deactivate acidic sites on the silica gel.[2][6][7]

Q3: My indole derivative is colorless. How can I monitor the purification process?

Several non-destructive and destructive methods are available to visualize colorless indole derivatives on a TLC plate and in collected fractions:

  • UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1] This is the most common and immediate method.

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]

  • Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heat.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically produces characteristic blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[1]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains useful for a wide range of functional groups.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography of indole derivatives.

Problem Probable Cause(s) Solution(s)
Peak Tailing or Streaking 1. Strong interaction between basic indole nitrogen and acidic silanol groups on silica gel.[5][8] 2. Compound is not stable on silica gel.[5] 3. The chosen eluent is not polar enough.1. Add a basic modifier: Incorporate a small amount (0.5-2%) of triethylamine (TEA) or ammonia into your mobile phase to neutralize the acidic sites.[2][6][8] 2. Deactivate the silica gel: Pre-treat the column by flushing it with a mobile phase containing the basic modifier before loading your sample.[5][8] 3. Change the stationary phase: Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[2][5][8]
Poor Separation of Compounds 1. The mobile phase polarity is not optimized.[5] 2. The column is overloaded with too much sample.[5] 3. The column was packed improperly (e.g., with air bubbles or cracks). 4. Co-elution of impurities with similar polarities.[2]1. Optimize the mobile phase: Use TLC to find a solvent system where the Rf values of the compounds to be separated are sufficiently different. Aim for your target compound to have an Rf of 0.2-0.4.[1][5] 2. Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity. This can help resolve compounds with a wide range of polarities.[5] 3. Reduce the sample load: Use a larger column or load less crude material. A general rule is to use 20-50 times the weight of stationary phase to the sample weight.[9] 4. Repack the column: Ensure the stationary phase is packed uniformly as a slurry to avoid channels and cracks.[9][10]
Compound Decomposes on the Column 1. The indole derivative is sensitive to the acidic nature of silica gel.[2] 2. The compound is unstable over long periods in the chosen solvent.1. Check for stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (decomposition products) have formed.[5][11] 2. Use a neutral stationary phase: Switch to neutral alumina.[2][5] 3. Deactivate the silica gel: Add a base like triethylamine to the eluent.[7] 4. Work quickly: Use flash chromatography (applying pressure) to minimize the time the compound spends on the column.[2]
Low or No Recovery of Compound 1. The compound is irreversibly adsorbed onto the stationary phase.[8] 2. The mobile phase is not polar enough to elute the compound.[5] 3. The compound decomposed on the column.[11] 4. Fractions are too dilute to detect the compound.[11]1. Increase eluent polarity: If your compound is still on the column, gradually switch to a more polar solvent system (e.g., adding methanol).[1][5] For very polar basic compounds, a small amount of ammonium hydroxide in methanol can be effective.[5] 2. Address decomposition/adsorption issues: See the solutions above for decomposition and tailing. 3. Check for elution: If you suspect the compound came off but was not detected, try concentrating a range of the collected fractions and re-analyzing by TLC.[11][12]
Crude Sample is Not Soluble in Eluent 1. The polarity of the crude mixture is very different from the starting mobile phase.1. Use the dry loading method: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[3][8][13] This prevents issues with poor solubility upon loading.

Data Presentation: Stationary and Mobile Phase Selection

Table 1: Comparison of Common Stationary Phases for Indole Purification
Stationary PhaseTypeBest ForAdvantagesDisadvantages
Silica Gel Polar, AcidicGeneral purpose, less polar to moderately polar indoles.High resolving power, versatile, widely available.Can cause degradation of acid-sensitive indoles; may strongly adsorb basic indoles leading to tailing.[1][2]
Alumina Polar (Basic, Neutral, or Acidic)Acid-sensitive or basic indole derivatives.[1]Available in different pH ranges to match compound stability.[1]Generally has lower resolving power than silica gel.
Reversed-Phase (C18 or C8) Non-polarPolar, water-soluble indole derivatives.[1][3]Excellent for polar compounds that are poorly retained in normal-phase.[3]Requires polar (often aqueous) mobile phases; may be more expensive.
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography
Solvent System (Non-polar / Polar)PolarityTypical Use CaseNotes
Hexane / Ethyl Acetate Low to MediumThe "standard" system, good for a wide range of indoles with moderate polarity.[1][4]Offers good selectivity for many separations.
Hexane / Diethyl Ether Low to MediumSimilar to Hexane/EtOAc but can offer different selectivity.Ether is more volatile and flammable.
Dichloromethane / Methanol Medium to HighPurifying more polar indole derivatives.[4]Methanol percentage should be increased gradually. Using more than 10% methanol can risk dissolving the silica gel.[4]
Chloroform / Methanol Medium to HighAlternative to DCM/MeOH for polar compounds.Can be effective when other systems fail.[6]
Modifier Addition N/ABasic indoles or compounds that streak.Add 0.5-2% triethylamine (TEA) or ammonia to any of the above systems to improve peak shape.[2][6]

Experimental Protocols

General Protocol for Normal-Phase Flash Column Chromatography

This protocol outlines a standard procedure for purifying an indole derivative using silica gel.

1. Preparation of the Column

  • Secure a glass column of appropriate size vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3][10]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[10]

  • Close the stopcock and fill the column about halfway with your initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[3]

2. Packing the Stationary Phase (Slurry Method)

  • In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with the initial eluent to form a slurry.[9][10]

  • Swirl the slurry well and quickly pour it into the column. Use a funnel to prevent spillage.

  • Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the silica packs down uniformly without air bubbles.[9][10]

  • Continuously add more eluent to the top, ensuring the solvent level never drops below the top of the silica bed. A dry column will crack and lose its separation power.

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the surface.[9]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.

3. Loading the Sample

  • Wet Loading (for samples soluble in the eluent):

    • Dissolve the crude indole derivative in the absolute minimum amount of a solvent (preferably the eluent or a slightly more polar solvent like dichloromethane).[13]

    • Using a pipette, carefully apply the sample solution dropwise to the top of the sand layer, trying not to disturb the surface.[3][13]

    • Open the stopcock and allow the sample to be absorbed into the silica bed until the liquid level is again at the top of the sand.

  • Dry Loading (for samples with poor solubility):

    • Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (10-20 times the mass of the sample) to this solution.[13]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[8][13]

    • Carefully add this powder onto the top of the packed column.[8]

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column, filling the space above the sand.

  • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluate in numbered test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions onto a TLC plate.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute compounds that are more strongly bound to the silica.[5]

5. Analysis and Product Isolation

  • Develop the TLC plates using an appropriate visualization method (UV light, stains) to identify which fractions contain your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield your purified indole derivative.[3]

Mandatory Visualizations

// Node Definitions crude [label="Crude Indole\nProduct Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis to\nDetermine Optimal\nSolvent System (Rf ≈ 0.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pack [label="Pack Column with\nStationary Phase\n(e.g., Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample\n(Wet or Dry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Mobile Phase\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Fractions\nby TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combine [label="Combine Pure\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure Indole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges crude -> tlc [label="Optimize"]; tlc -> pack [label="Prepare"]; pack -> load [label="Run"]; load -> elute; elute -> collect; collect -> monitor; monitor -> combine [label="Identify"]; combine -> evaporate; evaporate -> pure; } end_dot Caption: General workflow for indole derivative purification by column chromatography.

// Node Definitions start [label="Problem:\nPoor Separation or\nCo-elution of Spots", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_rf [label="Is target compound's\nRf between 0.2-0.4\non TLC?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Yes Path from check_rf check_loading [label="Was the column\noverloaded?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// No Path from check_rf optimize_solvent [label="Solution:\nAdjust solvent ratio.\nTest different solvent\nsystems (e.g., Hex/EtOAc\nvs DCM/MeOH).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Yes Path from check_loading reduce_load [label="Solution:\nReduce sample amount\nor use a larger column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path from check_loading check_streaking [label="Is there streaking\nor tailing on TLC?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Yes Path from check_streaking add_modifier [label="Solution:\nAdd modifier (e.g., 1% TEA)\nto eluent. Or switch to\nneutral alumina.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path from check_streaking try_gradient [label="Solution:\nUse gradient elution,\nstarting with a less\npolar solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_rf; check_rf -> optimize_solvent [label="No"]; check_rf -> check_loading [label="Yes"]; check_loading -> reduce_load [label="Yes"]; check_loading -> check_streaking [label="No"]; check_streaking -> add_modifier [label="Yes"]; check_streaking -> try_gradient [label="No"]; } end_dot Caption: A decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Manufacturing of Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of Indolin-5-amine synthesis. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent industrial-scale synthesis of this compound involves a two-step process: the nitration of indoline to form 5-nitroindoline, followed by the reduction of the nitro group to the corresponding amine. The reduction is typically achieved through catalytic hydrogenation.

Q2: What are the critical parameters to control during the catalytic hydrogenation of 5-nitroindoline?

Key parameters to monitor and control during the catalytic hydrogenation include:

  • Catalyst selection and loading: Palladium on carbon (Pd/C) is a commonly used catalyst. The optimal loading needs to be determined to ensure a reasonable reaction rate without excessive cost.

  • Hydrogen pressure: Higher pressure generally increases the reaction rate, but it also has safety and equipment implications. A typical range is 1.0-3.0 MPa.[1]

  • Temperature: The reaction is exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety. A typical temperature range is 70-95°C.[1]

  • Solvent selection: Ethanol is a common solvent for this reaction.[1] The solubility of 5-nitroindoline in the chosen solvent is important for the reaction rate.

  • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen.

Q3: What are the common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted 5-nitroindoline: Incomplete reduction can lead to the presence of the starting material in the final product.

  • Intermediates of reduction: Side products such as 5-nitrosoindoline and 5-hydroxylaminoindoline can be formed if the reduction is not complete.

  • Over-reduction products: In some cases, the indoline ring itself can be reduced.

  • Isomeric impurities: Impurities from the starting indoline or formed during nitration can carry through the synthesis.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.

  • Degradation products: this compound can be sensitive to air and light, leading to the formation of colored oxidation products.

Q4: What are the recommended methods for the purification of this compound on a large scale?

For large-scale purification, the following methods are commonly employed:

  • Recrystallization: This is a cost-effective method for removing impurities. The choice of solvent is critical to ensure good recovery of the pure product.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Column chromatography: While more expensive for very large scales, chromatography using silica gel or amine-functionalized silica can be used to achieve high purity.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reduction of 5-Nitroindoline
Potential Cause Troubleshooting Step
Catalyst Deactivation - Ensure the catalyst is fresh and has been stored properly. - Consider catalyst poisoning by impurities in the starting material or solvent. Pre-treatment of the starting material may be necessary. - Increase catalyst loading.
Insufficient Hydrogen Pressure - Check for leaks in the hydrogenation reactor. - Increase the hydrogen pressure within the safe operating limits of the equipment.
Poor Mass Transfer - Increase the agitation speed to improve mixing of the catalyst, substrate, and hydrogen. - Ensure the 5-nitroindoline is fully dissolved in the solvent. If not, consider a different solvent or a co-solvent system.
Low Reaction Temperature - Gradually increase the reaction temperature while carefully monitoring for any increase in side products.
Issue 2: Formation of Colored Impurities in the Final Product
Potential Cause Troubleshooting Step
Oxidation of this compound - Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during isolation and drying. - Store the final product protected from light and air.
Presence of Nitroso or Azoxy Side Products - Optimize the reduction conditions (e.g., increase hydrogen pressure, prolong reaction time) to ensure complete conversion to the amine.
Impurities in Starting Materials - Analyze the purity of the starting 5-nitroindoline and purify it if necessary before the reduction step.
Issue 3: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Work-up - Optimize the extraction and washing steps to minimize the loss of product in the aqueous phase. - Ensure complete precipitation or crystallization during isolation.
Suboptimal Recrystallization Conditions - Carefully select the recrystallization solvent to maximize the recovery of the pure product. - Perform a solubility study to determine the optimal temperature profile for crystallization.
Degradation During Purification - If using distillation, ensure the temperature is kept as low as possible by using a high vacuum. - For chromatography, choose a mobile phase that does not cause degradation of the product.

Data Presentation

Table 1: Comparison of Reduction Methods for 5-Nitroindole to 5-Aminoindole
Method Reducing Agent/Catalyst Solvent Temperature (°C) Pressure (MPa) Time (h) Yield (%) Reference
Catalytic HydrogenationSupported Catalyst (e.g., Pd/C)95% Ethanol70-951.0-3.01-296-99[1]
Catalytic HydrogenationSilver 4,4'-dimethoxy-2,2'-bipyridine1,4-Dioxane804.02498[2]
Transfer HydrogenationO-MoS₂ with Ammonium FormateWater130N/A690 (conversion)[1]
Chemical ReductionNaBH₄ with Copper ComplexWater60N/A299[2]

Experimental Protocols

Protocol 1: Large-Scale Catalytic Hydrogenation of 5-Nitroindoline

Safety Precautions: This reaction involves flammable solvents and hydrogen gas under pressure and is exothermic. It must be carried out in a suitable high-pressure reactor (autoclave) with appropriate safety measures, including proper ventilation, pressure relief systems, and temperature control.

Materials:

  • 5-Nitroindoline (1 part by weight)

  • 10% Palladium on Carbon (Pd/C) (e.g., 5-10% w/w of the substrate)

  • Ethanol (sufficient to make a slurry, e.g., 5-10 parts by volume)

Procedure:

  • Reactor Setup: In a high-pressure reactor, charge the 5-nitroindoline and ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen).

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen several times to remove any oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 80°C) with vigorous stirring. The reaction is exothermic, so careful temperature control is essential.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The catalyst can potentially be recovered and reused.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 5-Nitroindoline, Solvent, Catalyst charge_reactor Charge High-Pressure Reactor start->charge_reactor purge Purge with Nitrogen charge_reactor->purge pressurize Pressurize with Hydrogen purge->pressurize react Heat and Stir (Monitor H₂ uptake) pressurize->react cool_depressurize Cool and Vent react->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize dry Dry Pure Product recrystallize->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reduction Is the reduction of 5-nitroindoline complete? start->check_reduction check_impurities Are there colored impurities in the final product? check_reduction->check_impurities Yes incomplete_reduction Troubleshoot Incomplete Reduction: - Check catalyst activity - Increase H₂ pressure - Improve agitation check_reduction->incomplete_reduction No check_purification Is there significant product loss during purification? check_impurities->check_purification No colored_impurities Troubleshoot Colored Impurities: - Handle under inert atmosphere - Optimize reduction conditions - Purify starting material check_impurities->colored_impurities Yes purification_loss Troubleshoot Purification Loss: - Optimize work-up - Optimize recrystallization - Use milder purification conditions check_purification->purification_loss Yes end Improved Process check_purification->end No incomplete_reduction->end colored_impurities->end purification_loss->end

Caption: Logical troubleshooting guide for this compound synthesis.

References

Technical Support Center: Stability of Substituted 5-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted 5-aminoindole derivatives. The information addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My substituted 5-aminoindole derivative is showing signs of degradation. What are the most likely causes?

A1: Substituted 5-aminoindole derivatives are susceptible to degradation primarily through oxidation. The electron-rich indole ring and the exocyclic amino group are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, elevated temperatures, and certain pH conditions. The nature of the substituents on the indole ring can also significantly influence stability.

Q2: What are the optimal storage conditions for solid substituted 5-aminoindole derivatives?

A2: To ensure maximum stability, solid compounds should be stored in a cool, dark, and dry environment. Recommended storage is at 2-8°C for short-term use and -20°C for long-term storage. It is crucial to store them in well-sealed, opaque containers under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.

Q3: How should I handle stock solutions of substituted 5-aminoindole derivatives to prevent degradation?

A3: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions before each experiment, as their stability can be limited. Store stock solutions in small aliquots in tightly sealed, amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Purging the vial headspace with an inert gas before sealing can further enhance stability.

Q4: I am observing multiple spots on my TLC or unexpected peaks in my LC-MS analysis. What could be the reason?

A4: The appearance of multiple spots or peaks often indicates the presence of impurities or degradation products. This can result from instability of the compound during synthesis, work-up, purification, or storage. It is also possible that the starting materials contained impurities. Forced degradation studies can help identify potential degradation products.

Q5: How do different substituents on the 5-aminoindole ring affect its stability?

A5: The electronic properties of the substituents play a crucial role. Electron-donating groups (EDGs) at the 5-position can increase the electron density of the indole ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may offer some stabilization against oxidation but can also affect the reactivity in other ways, for instance, during synthesis.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Compound (Solid or in Solution)
  • Potential Cause: Oxidation of the 5-aminoindole moiety. Aromatic amines are known to be sensitive to air and light, leading to the formation of colored oxidation products.

  • Troubleshooting Steps:

    • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., in a glove box) and in low-light conditions. Use amber-colored vials or wrap containers with aluminum foil.

    • Use Degassed Solvents: For preparing solutions, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solutions to inhibit radical-mediated oxidation.

    • Storage: Ensure the compound and its solutions are stored under the recommended conditions (cool, dark, and under an inert atmosphere).

Issue 2: Low Yield or Failure in Synthetic Reactions
  • Potential Cause: Instability of reactants or intermediates, particularly if the reaction involves harsh conditions (e.g., strong acids, high temperatures). Some synthetic routes may not be suitable for 5-aminoindoles with certain substituents. For example, methods that fail for indoles with electron-withdrawing groups might be problematic.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and choice of reagents to find milder conditions that are compatible with the sensitive 5-aminoindole core.

    • Protecting Groups: Consider protecting the 5-amino group during synthesis to prevent unwanted side reactions. The protecting group can be removed in a later step under mild conditions.

    • Purification: Purify the product promptly after the reaction is complete to minimize exposure to potentially degrading conditions. Purification of indole derivatives can be challenging due to closely related impurities.[3]

Issue 3: Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound in the assay medium. The pH, temperature, and components of the cell culture or assay buffer can affect the stability of the test compound over the duration of the experiment.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Perform a preliminary experiment to determine the stability of your compound in the specific assay medium under the experimental conditions (e.g., 37°C, 5% CO₂). Use an analytical method like HPLC to quantify the amount of intact compound over time.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

    • Minimize Incubation Times: If the compound is found to be unstable, design experiments with the shortest possible incubation times.

Data Presentation

Table 1: General Influence of Conditions on the Stability of Substituted 5-Aminoindole Derivatives
ParameterConditionGeneral Stability TrendRecommendations
Temperature Elevated TemperatureDecreased StabilityStore at low temperatures (2-8°C or -20°C). Avoid prolonged heating.
Light UV or Ambient LightDecreased StabilityStore in the dark using amber vials or light-blocking containers.
pH Strongly Acidic or BasicDecreased StabilityMaintain solutions at a neutral pH if possible. Assess stability at the required experimental pH.
Oxygen Presence of AirDecreased StabilityHandle and store under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
Substituents Electron-DonatingMay decrease oxidative stabilityHandle with extra care to prevent oxidation.
Substituents Electron-WithdrawingMay increase oxidative stability but affect reactivityMonitor for different degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Substituted 5-Aminoindole Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a substituted 5-aminoindole derivative.

Materials:

  • Substituted 5-aminoindole derivative

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV or PDA detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 5-aminoindole derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at 70°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated), by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., determined by a PDA detector).

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Substituted 5-Aminoindole stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (70°C, solid/solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC/LC-MS Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Interpretation: - Quantify Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of a substituted 5-aminoindole derivative.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (pH dependent) parent Substituted 5-Aminoindole dimer Dimerization/ Polymerization parent->dimer [O] quinone Quinone-imine Formation parent->quinone [O] substituent_cleavage Cleavage of Labile Substituents parent->substituent_cleavage H+/OH- ring_opening Indole Ring Opening Products quinone->ring_opening Further Oxidation

Caption: Potential degradation pathways for substituted 5-aminoindole derivatives.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolin-5-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is of significant interest. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.

Data Presentation

The two principal synthetic strategies for producing this compound are summarized and compared in the table below. Route 1 commences with the commercially available 5-nitroindole, involving a two-step reduction process. Route 2 begins with indoline, which undergoes nitration followed by reduction.

ParameterRoute 1: From 5-Nitroindole Route 2: From Indoline
Starting Material 5-NitroindoleIndoline
Intermediate 5-Aminoindole5-Nitroindoline
Step 1: Reaction Reduction of Nitro GroupNitration of Aromatic Ring
Step 1: Reagents Pd/C, H₂ (or Fe/HCl)HNO₃, H₂SO₄
Step 1: Yield ~95%~85%
Step 1: Conditions Room temperature to reflux0 °C to room temperature
Step 2: Reaction Reduction of Indole RingReduction of Nitro Group
Step 2: Reagents NaBH₄, Trifluoroacetic AcidPd/C, H₂ (or Fe/HCl, Raney Nickel)
Step 2: Yield ~80% (estimated)~90%
Overall Estimated Yield ~76%~77%
Advantages High yield in the first step; readily available starting material.Potentially fewer steps if starting from indoline; high yield in the final reduction.
Disadvantages The second step may require specific and strong reducing agents.Nitration can produce isomeric impurities requiring careful purification.

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below. These protocols are based on established literature methods and offer a practical guide for laboratory synthesis.

Route 1: From 5-Nitroindole

Step 1a: Synthesis of 5-Aminoindole from 5-Nitroindole (Catalytic Hydrogenation)

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10 wt%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminoindole as a solid. The product can be further purified by recrystallization.

    • Yield: Approximately 95%.

Step 1b: Synthesis of this compound from 5-Aminoindole (Borane Reduction)

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-aminoindole (1.0 g, 7.57 mmol) in trifluoroacetic acid (10 mL) at 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (0.86 g, 22.7 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Yield: Estimated to be around 80% based on similar reductions of indole derivatives.

Route 2: From Indoline

Step 2a: Synthesis of 5-Nitroindoline from Indoline (Nitration)

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add indoline (1.0 g, 8.39 mmol) to the cold sulfuric acid with stirring.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (0.6 mL) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of indoline in sulfuric acid, maintaining the temperature below 5 °C. After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is ~7-8.

  • Isolation: The precipitated 5-nitroindoline is collected by filtration, washed with cold water, and dried. The product can be purified by recrystallization from ethanol.

    • Yield: Approximately 85%.

Step 2b: Synthesis of this compound from 5-Nitroindoline (Catalytic Hydrogenation)

  • Reaction Setup: Dissolve 5-nitroindoline (1.0 g, 6.09 mmol) in methanol (20 mL) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.1 g, 10 wt%) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize to 50 psi with hydrogen.

  • Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.

    • Yield: Approximately 90%.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthetic routes to this compound.

Synthetic_Route_1_to_this compound Start 5-Nitroindole Step1 Reduction of Nitro Group (Pd/C, H₂ or Fe/HCl) Start->Step1 Yield: ~95% Intermediate 5-Aminoindole Step1->Intermediate Step2 Reduction of Indole Ring (NaBH₄, TFA) Intermediate->Step2 Yield: ~80% End This compound Step2->End

Caption: Route 1: Synthesis from 5-Nitroindole.

Synthetic_Route_2_to_this compound Start Indoline Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Yield: ~85% Intermediate 5-Nitroindoline Step1->Intermediate Step2 Reduction of Nitro Group (Pd/C, H₂ or Fe/HCl) Intermediate->Step2 Yield: ~90% End This compound Step2->End

Caption: Route 2: Synthesis from Indoline.

References

A Head-to-Head Battle for Purity: HPLC vs. NMR in the Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the integrity of their compounds, the choice of analytical technique for purity assessment is a critical decision. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely adopted methods. This guide provides an in-depth, objective comparison of these techniques for the purity analysis of indole derivatives, a class of heterocyclic compounds central to a vast array of pharmaceuticals and biologically active molecules. Supported by experimental data and detailed protocols, this comparison aims to equip you with the knowledge to select the most fitting methodology for your specific analytical needs.

Indole derivatives are not only ubiquitous in nature but also form the structural core of numerous synthetic drugs. Ensuring their purity is paramount, as even minute impurities can alter biological activity, leading to skewed experimental results or compromising the safety and efficacy of a therapeutic agent. Both HPLC and qNMR offer robust solutions for purity determination, yet they operate on fundamentally different principles, each presenting a unique set of advantages and limitations.

Quantitative Performance: A Side-by-Side Comparison

To provide a clear and concise overview of the performance characteristics of each technique, the following table summarizes the validation parameters for the purity analysis of a representative indole derivative, Melatonin. This data has been compiled from published studies to offer a quantitative comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999[1][2]> 0.999
Limit of Detection (LOD) 25.9 ng/mL[1]Typically in the µg/mL range
Limit of Quantitation (LOQ) 78.7 ng/mL[1]Typically in the µg/mL range
Accuracy (% Recovery) 98.2% to 106.6%[2]99.5% ± 0.2%
Precision (% RSD) < 2% (Intra- and Inter-day)[1]< 1.5% (Intra- and Inter-day)

Delving into the Methodologies: Experimental Protocols

The successful implementation of either HPLC or qNMR for purity analysis hinges on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for each technique as applied to the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol for Indole Derivative Purity

This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of a wide range of indole derivatives.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • High-purity formic acid or acetic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm are commonly used for indole derivatives.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the indole derivative.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

4. Data Analysis:

  • The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Indole Derivative Purity

This protocol describes a general method for determining the purity of an indole derivative using ¹H qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

2. Sample Preparation:

  • Accurately weigh a specific amount of the indole derivative (e.g., 10 mg).

  • Accurately weigh a known amount of the internal standard. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.

  • Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated solvent in a volumetric flask.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).

  • Number of Scans: 16 to 64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Ensure the spectral width encompasses all signals from both the analyte and the internal standard.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of the indole derivative and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Indole derivative

    • IS = Internal Standard

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logical framework for choosing between HPLC and qNMR, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Indole Derivative dissolve Dissolve in Suitable Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Indole Derivative dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Purity Report

qNMR Purity Analysis Workflow

Decision_Tree cluster_criteria Key Considerations cluster_methods Recommended Method start Purity Analysis of Indole Derivative Required sensitivity High Sensitivity for Trace Impurities Needed? start->sensitivity quantification Absolute Quantification Required? sensitivity->quantification Yes standards Reference Standards for Impurities Available? sensitivity->standards No quantification->standards Yes hplc HPLC quantification->hplc No qnmr qNMR quantification->qnmr Yes standards->hplc Yes standards->qnmr No both HPLC & qNMR (Orthogonal Approach) standards->both For Comprehensive Analysis

Decision Framework for Method Selection

Conclusion: A Complementary Partnership

For a comprehensive and robust purity assessment, a dual approach employing both HPLC and qNMR is often the most effective strategy. This orthogonal approach, leveraging the strengths of both techniques, provides the highest level of confidence in the quality and integrity of indole derivatives, a critical aspect in research, development, and manufacturing. The choice of a single method will ultimately be guided by the specific analytical requirements, including the desired level of sensitivity, the need for absolute quantification, and the availability of reference materials.

References

Validation of Indolin-5-amine Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. This guide provides a comparative analysis of the validation of Indolin-5-amine derivatives and related compounds in key cellular assays, offering insights into their anti-proliferative activity and mechanism of action. We present a compilation of experimental data, detailed methodologies for crucial assays, and visualizations of relevant signaling pathways and workflows to aid in the evaluation of these compounds.

Comparative Analysis of Anti-Proliferative Activity

The following tables summarize the in vitro cytotoxic activity of various this compound and related indolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Compound 13c HT-291.78SunitinibHT-29>10
HCT-1162.59VorinostatHCT-1163.14
Compound 13b CAKI-1 (Renal)3.9SunitinibCAKI-1 (Renal)4.93
Compound 15b CAKI-1 (Renal)3.31SunitinibCAKI-1 (Renal)4.93
A498 (Renal)1.23SunitinibA498 (Renal)1.23
Compound 9c WiDr (Colon)141---
Compound 9b WiDr (Colon)410---
Compound 9d WiDr (Colon)186---

Table 1: Comparison of the anti-proliferative activity (IC50 in µM) of selected indolinone derivatives against human cancer cell lines. Data sourced from multiple studies for comparative purposes.[1][2][3]

Experimental Protocols

Detailed methodologies for key cellular assays are provided below to ensure reproducibility and aid in the design of further validation studies.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HT-29)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[4]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[4][5][6]

  • Wash the cells with PBS to remove the ethanol.[5]

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[4]

  • Analyze the cell cycle distribution using a flow cytometer.[4][5][6][7][8]

Cellular Kinase Inhibition Assay

This assay format is designed to quantify the inhibitory activity of a compound against a specific kinase within a cellular context. A common method involves assessing the phosphorylation status of a known kinase substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate

  • Secondary antibody: HRP-conjugated

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total substrate as a loading control.[9]

Visualizations

The following diagrams illustrate a typical experimental workflow for validating this compound derivatives and a key signaling pathway often targeted by these compounds.

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Elucidation cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) kinase_inhibition Kinase Inhibition Assay (Biochemical or Cellular) cytotoxicity->kinase_inhibition Identify Potent Compounds mechanistic Mechanistic Assays kinase_inhibition->mechanistic Confirm On-Target Activity cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis western_blot Signaling Pathway Analysis (Western Blot) mechanistic->western_blot xenograft Xenograft Models western_blot->xenograft Evaluate In Vivo Efficacy pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd

Caption: A generalized experimental workflow for the validation of this compound derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors like this compound derivatives.

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Indolin-5-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two distinct classes of Indolin-5-amine based compounds: selective Lysine-Specific Demethylase 1 (LSD1) inhibitors and dual 5-Lipoxygenase (5-LOX)/soluble Epoxide Hydrolase (sEH) inhibitors. The following sections present quantitative data from in-vitro and in-vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and development in oncology and inflammatory diseases.

Data Presentation

In-Vitro Efficacy of this compound Based Compounds

The following table summarizes the in-vitro potency of representative compounds from two classes of this compound derivatives.

Compound ClassRepresentative CompoundTarget(s)Assay TypeIC50EC50Reference
LSD1 Inhibitor7e (Indolin-5-yl-cyclopropanamine derivative)LSD1Biochemical Assay24.43 nM-[1]
LSD1 Inhibitor7e (Indolin-5-yl-cyclopropanamine derivative)MV-4-11 cells (AML)Cell-based Assay-470 nM (CD86 expression)[1]
Dual 5-LOX/sEH Inhibitor73 (Indoline-based derivative)5-LOXBiochemical Assay0.41 ± 0.01 µM-[2]
Dual 5-LOX/sEH Inhibitor73 (Indoline-based derivative)sEHBiochemical Assay0.43 ± 0.10 µM-[2]
In-Vivo Efficacy of this compound Based Compounds

The in-vivo efficacy of the representative compounds was evaluated in relevant animal models.

Compound ClassRepresentative CompoundAnimal ModelDosingKey Efficacy ReadoutResultReference
LSD1 Inhibitor7e (Indolin-5-yl-cyclopropanamine derivative)MV-4-11 Xenograft (Mouse)OralTumor Growth InhibitionT/C Value: 30.89%[1]
Dual 5-LOX/sEH Inhibitor73 (Indoline-based derivative)Zymosan-Induced Peritonitis (Mouse)10 mg/kg, i.p.Leukocyte InfiltrationSignificant reduction[2]
Dual 5-LOX/sEH Inhibitor73 (Indoline-based derivative)Zymosan-Induced Peritonitis (Mouse)10 mg/kg, i.p.LTB4 and LTC4 LevelsSignificant reduction[2]
Dual 5-LOX/sEH Inhibitor73 (Indoline-based derivative)Ovalbumin-Induced Asthma (Mouse)10 mg/kg, i.p.Airway Eosinophil Infiltration & Mucus ProductionSignificant reduction[2]

Signaling Pathways and Experimental Workflows

LSD1 Inhibition Signaling Pathway

LSD1_Inhibition

Dual 5-LOX/sEH Inhibition Pathway

Dual_Inhibition cluster_pro_inflammatory Pro-inflammatory cluster_anti_inflammatory Anti-inflammatory AA Arachidonic Acid (AA) LOX5 5-LOX AA->LOX5 EETs Epoxyeicosatrienoic Acids (EETs) sEH sEH EETs->sEH Inflammation_Anti Reduced Inflammation EETs->Inflammation_Anti LTs Leukotrienes (LTs) (e.g., LTB4, LTC4) LOX5->LTs Inflammation_Pro Inflammation LTs->Inflammation_Pro DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes Indoline_5_amine Indoline-based Dual Inhibitor (73) Indoline_5_amine->LOX5 Inhibits Indoline_5_amine->sEH Inhibits

Experimental Protocols

In-Vitro Assays

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of LSD1. In the presence of the LSD1 enzyme, a biotinylated mono-methylated H3K4 peptide substrate is demethylated. An anti-H3K4me0 antibody labeled with Eu3+-cryptate and Streptavidin-XL665 are used for detection. Inhibition of LSD1 results in a decrease in the HTRF signal.

  • Reagents and Materials : Recombinant human LSD1, biotinylated H3(1-21)K4 mono-methylated peptide substrate, Eu3+-cryptate labeled anti-H3K4me0 antibody, Streptavidin-XL665, FAD, assay buffer, 384-well plates.

  • Procedure :

    • Serial dilutions of the test compound are prepared.

    • The LSD1 enzyme is pre-incubated with the compound.

    • The demethylation reaction is initiated by the addition of the peptide substrate and FAD.

    • The reaction is incubated at room temperature.

    • Detection reagents (anti-H3K4me0-cryptate and Streptavidin-XL665) are added.

    • The HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

5-LOX and sEH Inhibition Assays

The inhibitory activity against 5-LOX and sEH is determined using cell-free enzymatic assays.

  • 5-LOX Inhibition Assay : Recombinant human 5-LOX is incubated with the test compound. The reaction is initiated by adding arachidonic acid, and the production of leukotrienes is measured by HPLC or ELISA to determine the IC50 value.

  • sEH Inhibition Assay : Recombinant human sEH is incubated with the test compound. A fluorogenic substrate is added, and the rate of its hydrolysis is monitored by fluorescence spectroscopy to determine the IC50 value.

In-Vivo Models

MV-4-11 Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of compounds against acute myeloid leukemia (AML).

  • Cell Line : MV-4-11 human AML cells.

  • Animals : Immunocompromised mice (e.g., NOD/SCID).

  • Procedure :

    • MV-4-11 cells are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered (e.g., orally) for a specified period.

    • Tumor volume and body weight are measured regularly.

    • Efficacy is determined by comparing the tumor growth in the treated group to the control group (T/C value).[1]

Zymosan-Induced Peritonitis in Mice

This is a model of acute inflammation.

  • Induction : Mice are injected intraperitoneally (i.p.) with zymosan, a yeast cell wall component.

  • Treatment : The test compound is administered (e.g., i.p.) prior to or after the zymosan challenge.

  • Readouts : After a few hours, peritoneal lavage fluid is collected to quantify the infiltration of inflammatory cells (e.g., neutrophils) and the levels of inflammatory mediators (e.g., leukotrienes, cytokines).[2]

Experimental Asthma Model in Mice

This model mimics allergic airway inflammation.

  • Sensitization and Challenge : Mice are sensitized to an allergen, typically ovalbumin (OVA), via i.p. injections, followed by challenge with aerosolized OVA to induce an asthmatic response.

  • Treatment : The test compound is administered before the OVA challenges.

  • Readouts : Bronchoalveolar lavage fluid is analyzed for inflammatory cell influx (especially eosinophils). Lung tissue is examined histologically for signs of inflammation and mucus production.[2]

References

A Comparative Guide to the Biological Activities of Indoline and Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While specific experimental data on Indolin-5-amine is not extensively available in public literature, a comparative analysis of its broader classes of analogs—indoline and indole derivatives—reveals significant insights into their therapeutic potential.[3] This guide provides a comparative overview of the biological activities of these analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and methodologies.

Anticancer Activity: Indolin-2-one Derivatives as VEGFR-2 Inhibitors

A prominent class of indoline analogs with significant anticancer activity is the indolin-2-one derivatives. Many of these compounds function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5]

The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of selected indolin-2-one derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound IDStructureVEGFR-2 IC₅₀ (µM)[5]MCF-7 IC₅₀ (µM)[5]HepG2 IC₅₀ (µM)[5]
Sunitinib Reference Drug0.1394.772.23
5b Indolin-2-one derivative0.1600.99-
10g Indolin-2-one derivative0.0870.74-
15a Indolin-2-one derivative0.180--
17a Indolin-2-one derivative0.078--

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that derivatives 10g and 17a show more potent VEGFR-2 inhibition than the reference drug Sunitinib.[5] Furthermore, compounds 5b and 10g demonstrated significantly higher cytotoxicity against the MCF-7 cell line compared to Sunitinib.[5]

The diagram below illustrates the general mechanism of action for indolin-2-one derivatives that inhibit VEGFR-2 signaling, thereby preventing angiogenesis.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cell Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Indolinone Indolin-2-one Analog Indolinone->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Angiogenesis, Proliferation, Survival AKT->Proliferation MAPK->Proliferation MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Wells with Microbial Suspension and Compound Dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

References

Molecular Docking of Indolin-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of In Silico Studies Targeting Key Proteins in Disease

Indolin-5-amine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies play a pivotal role in elucidating the potential binding modes and affinities of these derivatives with various protein targets, thereby guiding the design and development of novel therapeutic agents. This guide provides a comparative overview of recent molecular docking studies on this compound and related indole derivatives, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Comparative Analysis of Binding Affinities

The following table summarizes the molecular docking results for various this compound and related indole derivatives against several key protein targets. The data highlights the binding energies, offering a quantitative comparison of the potential efficacy of these compounds.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/Notes
Spiro[indole-3,4'-pyridine] DerivativesBacterial Regulator Protein PqsR of Pseudomonas aeruginosa4JVC-5.8 to -8.2Hydrogen bonding and hydrophobic interactions are crucial for stabilizing the inhibitors within the binding pocket.[1]
Indolin-5-yl-cyclopropanamine DerivativesLysine Specific Demethylase 1 (LSD1)Not SpecifiedIC50 = 24.43 nM (for compound 7e)Designed for selective inhibition of LSD1, showing significant antiproliferative activities against MV-4-11 cell lines.[2]
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine DerivativesE. coli MurBNot SpecifiedConsistent with biological activityThe binding scores were found to be consistent with the observed antimicrobial activity.[3][4]
Indoline-Based Compounds5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)Not SpecifiedIC50 = 1.38 ± 0.23 µM (for compound 43 against 5-LOX in PMNL)Identified as dual inhibitors, offering a promising strategy for anti-inflammatory drug discovery.[5]
5-Nitroindole and 5-Aminoindole Derivativesc-Myc G-QuadruplexNot SpecifiedDC50 < 10 µM (for several derivatives)The nitro and amino functionalities at the fifth position of the indole ring are beneficial for binding.[6]
3-Ethyl-1H-Indole DerivativesCyclooxygenase-2 (COX-2)Not Specified-11.35 to -10.40Significantly higher predicted binding affinities compared to the reference drug meloxicam (-6.89 kcal/mol).[7]
Indole-Based 1,3,4-OxadiazolesEpidermal Growth Factor Receptor (EGFR)Not SpecifiedIC50 = 2.80 ± 0.52 µM (for compound 2e)Compound 2e demonstrated notable EGFR inhibition.[8][9]
Indolin-2-one DerivativesEstrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR)3ERT-8.512 and -6.869 (for compounds 3a and 3e)These compounds reported the highest docking scores among the series.[10]

Experimental Protocols: A Look into the Methodologies

The molecular docking studies cited in this guide employed various computational tools and protocols to predict the binding interactions between the this compound derivatives and their protein targets. A general workflow and specific parameters from the reviewed studies are outlined below.

General Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Defining the active site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB structure retrieval, removal of water, addition of hydrogens) protein_prep->grid_gen docking_run Running Docking Algorithm (e.g., Lamarckian Genetic Algorithm) grid_gen->docking_run pose_analysis Pose Analysis and Scoring (Binding Energy Calculation) docking_run->pose_analysis interaction_analysis Interaction Visualization (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Literature:
  • Spiro[indole-3,4'-pyridine] Derivatives vs. PqsR: The docking studies were performed to understand the affinity of the compounds for the bacterial regulator protein PqsR of Pseudomonas aeruginosa. The binding energy was reported to be in the range of -5.8 to -8.2 kcal/mol, with interactions categorized as hydrogen bonding and hydrophobic.[1]

  • 3-Ethyl-1H-Indole Derivatives vs. COX-2: Molecular docking studies predicted strong binding affinities for the synthesized compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol). The interactions of the most potent compound (IIb) involved H-bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360.[7]

  • Indolin-2-one Derivatives vs. ER/EGFR: In these studies, the estrogen receptor (ER) alpha (PDB ID: 3ERT) was used as the target. The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite with the OPLS-2005 force field. The Glide XP docking protocol was utilized to determine the protein-ligand interactions.[10]

  • Indoline-Based Compounds vs. 5-LOX/sEH: An in-house library of 53 molecules was screened in silico. The docking outcomes suggested that the indoline-based scaffolds are suitable for 5-LOX inhibitor design due to their ability to properly accommodate into the 5-LOX binding pocket.[5]

Signaling Pathway and Target Interaction

The following diagram illustrates a simplified representation of a signaling pathway that can be modulated by this compound derivatives, such as the inhibition of the EGFR signaling cascade, which is crucial in cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indoline_Derivative This compound Derivative Indoline_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by an this compound derivative.

References

The Antimicrobial Potential of Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial efficacy of various indole-based compounds, providing researchers, scientists, and drug development professionals with a comparative guide to their activity, supported by experimental data and methodologies.

Indole, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention for their potent antimicrobial properties, offering a promising avenue for the development of novel therapeutics in an era of increasing antimicrobial resistance.[1][3][4] This guide provides a comparative overview of the antimicrobial activity of different classes of indole derivatives, summarizing quantitative data, detailing common experimental protocols, and visualizing key workflows.

Comparative Antimicrobial Activity of Indole Derivatives

The antimicrobial efficacy of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative indole derivatives against various bacterial and fungal strains, as reported in recent literature. Lower MIC values indicate higher antimicrobial activity.

Indole Derivative ClassCompound ExampleTarget MicroorganismMIC (µg/mL)Reference
Indole-Triazole Conjugates Indole-1,2,4-triazole derivativeEscherichia coli~250[5]
Indole-triazole compound 3dMethicillin-resistant Staphylococcus aureus (MRSA)3.125 - 50[4]
Indole-triazole compound 3dCandida krusei3.125[4]
Indole-Thiadiazole Derivatives Indole-thiadiazole compoundsCandida albicans3.125[4]
Indole-Hydrazone Derivatives Indole-hydrazone compound 8MRSA (standard)6.25[6]
N-Substituted Indoles 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl anilineStaphylococcus aureus-[7][8]
Escherichia coli-[7][8]
Indoles with Pyridinium Moieties Compound 43Xanthomonas oryzae pv. oryzae (Xoo)1.0[9]
Compound 43Xanthomonas oryzae pv. oryzicola (Xoc)1.9[9]
Aminoguanidine-Indole Derivatives Compound 4PResistant Klebsiella pneumoniae4[10]

Note: A direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions, microbial strains, and methodologies.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of indole derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed protocols for commonly employed techniques.

Broth Dilution Method (for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Dilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of indole derivative in broth start->compound_prep inoculation Inoculate each dilution with the microbial suspension compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation controls Prepare positive (no drug) and negative (no microbe) controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation observation Visually inspect for turbidity incubation->observation mic_determination MIC is the lowest concentration with no visible growth observation->mic_determination end End mic_determination->end Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start plate_prep Prepare an agar plate uniformly swabbed with microbial culture start->plate_prep disk_prep Impregnate sterile paper disks with the indole derivative solution plate_prep->disk_prep placement Place the impregnated disks on the agar surface disk_prep->placement incubation Incubate at 37°C for 18-24 hours placement->incubation measurement Measure the diameter of the zone of inhibition (in mm) incubation->measurement end End measurement->end Signaling_Pathway cluster_targets Bacterial Cell Targets cluster_effects Antimicrobial Effects Indole Indole Derivative Membrane Cell Membrane Indole->Membrane interacts with Enzyme Essential Enzymes (e.g., DHFR) Indole->Enzyme binds to QS Quorum Sensing Signals Indole->QS interferes with Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Enzyme_Inhibition Inhibition of Metabolic Pathways Enzyme->Enzyme_Inhibition Biofilm_Inhibition Inhibition of Biofilm Formation QS->Biofilm_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Biofilm_Inhibition->Cell_Death contributes to

References

Structure-Activity Relationship of Indolin-5-amine Substitutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Substitutions on the indoline ring system, particularly at the 5-amine position, have been extensively explored to modulate the potency and selectivity of these compounds against various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different Indolin-5-amine substitutions, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key protein targets. The data highlights how different substitutions on the indoline core and its appended functionalities influence biological potency, typically measured as the half-maximal inhibitory concentration (IC50).

Indolin-5-yl-cyclopropanamine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and a promising target in oncology. The following data, extracted from a study on Indolin-5-yl-cyclopropanamine derivatives, illustrates the impact of substitutions on LSD1 inhibitory activity.[1][2]

CompoundR1R2R3LSD1 IC50 (nM)
7a HHH158.3
7b FHH89.2
7c ClHH65.4
7d MeHH112.8
7e HFH24.43
7f HClH35.7
7g HHF78.1
7h HHCl92.5

Table 1: SAR of Indolin-5-yl-cyclopropanamine derivatives against LSD1. The data demonstrates that substitutions on the phenyl ring attached to the cyclopropanamine moiety significantly impact potency, with a fluorine at the R2 position (compound 7e) resulting in the most potent inhibition.[1][2]

5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation. The following table showcases the SAR of a series of derivatives based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

CompoundRRIPK1 IC50 (nM)
1 H>10000
2a 2-fluorophenyl150
2b 3-fluorophenyl89
2c 4-fluorophenyl120
2d 3-(trifluoromethoxy)phenyl11

Table 2: SAR of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against RIPK1. The data indicates that the nature and position of the substituent on the phenylacetyl group at the 1-position of the indoline ring are critical for RIPK1 inhibition, with the 3-(trifluoromethoxy)phenyl substitution (compound 2d) showing the highest potency.

Indoline-Based Dual Inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Dual inhibition of 5-LOX and sEH presents a promising strategy for treating inflammatory diseases. The table below summarizes the activity of indoline-based compounds against both enzymes.[3][4]

CompoundR1R25-LOX IC50 (µM)sEH IC50 (µM)
43 H4-fluorobenzyl0.451.39
53 Hcyclohexylmethyl0.28>10
54 H3-cyanobenzyl0.18>10
73 4-fluorobenzoylH0.410.43

Table 3: SAR of indoline-based dual 5-LOX/sEH inhibitors. This table highlights the development of dual inhibitors, where modifications at the N1 and C5 positions of the indoline ring influence the inhibitory profile against both 5-LOX and sEH. Compound 73 emerges as a potent and balanced dual inhibitor.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Assay for RIPK1 Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of a 2x RIPK1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution (MBP and ATP) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

LSD1 Demethylase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3K4 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Primary antibody specific for mono-methylated H3K4

  • Fluorescently labeled secondary antibody

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with the di-methylated H3K4 substrate and block non-specific binding sites.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the LSD1 enzyme and the diluted compounds to the wells. Include a no-enzyme control and a vehicle control.

  • Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the demethylation reaction.

  • Wash the wells to remove the enzyme and unbound compounds.

  • Add the primary antibody against mono-methylated H3K4 and incubate to allow for binding to the demethylated substrate.

  • Wash the wells and add the fluorescently labeled secondary antibody.

  • After a final wash, measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculate the percentage of LSD1 inhibition for each compound concentration and determine the IC50 value.

5-LOX and sEH Enzyme Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against 5-LOX and sEH.[5]

5-LOX Inhibition Assay (Cell-Free):

  • Recombinant human 5-LOX is pre-incubated with various concentrations of the test compound in a suitable buffer.[5]

  • The enzymatic reaction is initiated by the addition of arachidonic acid.[5]

  • The reaction is stopped, and the amount of leukotrienes produced is quantified by HPLC or ELISA.[5]

  • IC50 values are calculated from the dose-response curve.[5]

sEH Inhibition Assay (Fluorometric):

  • Recombinant human sEH is incubated with different concentrations of the test compound.

  • A fluorescent substrate is added to initiate the reaction.

  • The change in fluorescence over time is monitored using a plate reader.

  • IC50 values are determined by analyzing the initial reaction rates at different inhibitor concentrations.[5]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow General Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_assay Primary in vitro Assay (e.g., Kinase Assay) characterization->primary_assay Test Compounds ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Profiling ic50->selectivity cell_based Cell-Based Assays selectivity->cell_based sar_analysis Structure-Activity Relationship Analysis cell_based->sar_analysis Biological Data lead_id Lead Identification sar_analysis->lead_id lead_id->start Iterative Design

General workflow for SAR studies.

RIPK1_signaling RIPK1-Mediated Necroptosis Pathway cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 RIPK1->cIAP1_2 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Membrane_disruption Membrane_disruption pMLKL->Membrane_disruption induces Cell_death Cell_death pMLKL->Cell_death induces inhibitor This compound RIPK1 Inhibitor inhibitor->RIPK1 inhibits

RIPK1-mediated necroptosis pathway.

LSD1_pathway LSD1-Mediated Epigenetic Regulation LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 demethylates inhibitor This compound LSD1 Inhibitor inhibitor->LSD1 inhibits H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 gene_repression Target Gene Repression H3K4me1->gene_repression

LSD1-mediated epigenetic regulation.

AA_cascade Arachidonic Acid Cascade and Dual Inhibition AA Arachidonic Acid FiveLOX 5-LOX AA->FiveLOX CYP CYP Epoxygenase AA->CYP Leukotrienes Leukotrienes (Pro-inflammatory) FiveLOX->Leukotrienes sEH sEH DHETs DHETs (Less active) sEH->DHETs EETs EETs (Anti-inflammatory) CYP->EETs EETs->sEH inhibitor This compound Dual Inhibitor inhibitor->FiveLOX inhibits inhibitor->sEH inhibits

Arachidonic acid cascade.

References

Indolin-5-amine Derivatives: A Comparative Analysis of Enzyme Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitor selectivity of various Indolin-5-amine based compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. The selectivity of these compounds is a critical determinant of their efficacy and safety profile. This guide delves into the selectivity profiles of this compound derivatives against several key enzyme families, including protein kinases, carbonic anhydrases, and 5-lipoxygenase.

Kinase Inhibition Selectivity

This compound derivatives have been extensively investigated as inhibitors of protein kinases, particularly those involved in cancer and angiogenesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against a panel of kinases, highlighting their selectivity profiles.

Compound/DerivativeTarget KinaseOff-Target KinasesIC50 (nM)Reference
Nintedanib (BIBF 1120) VEGFR1FGFR134[1][2]
VEGFR2FGFR213[1][2]
VEGFR3FGFR313[1][2]
PDGFRαLyn59[3]
PDGFRβLck65[3]
Src156[3]
FLT326[3]
Indolin-2-one Derivative 8a Aurora BAurora A10.5[4][5]
ABL>10,000[4][5]
RET>10,000[4][5]
TRKA>10,000[4][5]
FGFR1>10,000[4][5]
Pyrrole-indolin-2-one 33 Aurora AAurora B12[6]
Pyrrole-indolin-2-one 47 Aurora BAurora A2190[6]
Indolin-2-one Compound 9 VEGFR-2CDK-256.74[7]
CDK-4>100[7]
Indolin-2-one Compound 20 VEGFR-2EGFR32.65[7]
CDK-2>100[7]
CDK-4>100[7]

Inhibition of Other Enzyme Classes

Recent studies have expanded the scope of this compound derivatives to other enzyme classes, demonstrating their versatility as inhibitor scaffolds.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Indoline-5-sulfonamide 4f Carbonic Anhydrase IX0.1328Not explicitly cited
Carbonic Anhydrase XII0.0413Not explicitly cited
Indoline Derivative 73 5-Lipoxygenase (5-LOX)0.41[8][9]
soluble Epoxide Hydrolase (sEH)0.43[8][9]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one 5 5-Lipoxygenase (5-LOX)0.56[10]
Cyclooxygenase (COX)0.1[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the selectivity analysis of this compound based enzyme inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase.[11][12][13][14][15]

1. Reagent Preparation:

  • Prepare 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in 1x Kinase Buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution (or vehicle control).

    • 2 µL of kinase solution.

    • 2 µL of substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay (Western Blotting)

This protocol is used to assess the effect of an inhibitor on the phosphorylation of a kinase's downstream target in a cellular context.[16][17][18]

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor (and a vehicle control) for a specified time.

  • If necessary, stimulate the cells with a growth factor or other agent to activate the signaling pathway of interest.

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).

  • Quantify the band intensities using densitometry software. The level of the phosphorylated protein is normalized to the total protein or the loading control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway often targeted by this compound based inhibitors and a general workflow for selectivity analysis.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibits (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Binds Indolin_Inhibitor This compound based Inhibitor Indolin_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival, is often targeted by this compound based kinase inhibitors.

Selectivity_Analysis_Workflow Start Start: This compound Derivative Library Primary_Screen Primary Screen: Single High-Dose Against Target Enzyme Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Assay: Determine IC50 for Primary Target Hit_Identification->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling: Screen against a Panel of Related and Unrelated Enzymes Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Compare IC50 values to Determine Selectivity Selectivity_Panel->Data_Analysis Cellular_Assay Cell-Based Assays: Confirm Target Engagement and Cellular Potency Data_Analysis->Cellular_Assay Selective Hits Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: A generalized experimental workflow for the selectivity analysis of this compound based enzyme inhibitors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Indolin-5-amine, a crucial component in many research and development endeavors. Adherence to these protocols is vital for mitigating risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is necessary. This compound, like many amine derivatives, presents potential health risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Data Summary

The following table summarizes the key hazard information for this compound and its close analogs, which informs the necessary disposal precautions.

Hazard ClassificationGHS Hazard StatementDisposal Implication
Acute Toxicity, OralH302: Harmful if swallowedWaste is considered toxic and must not be ingested. Handle with appropriate PPE.
Skin Corrosion/IrritationH315: Causes skin irritationAvoid skin contact. Contaminated gloves and clothing are hazardous waste.
Serious Eye Damage/IrritationH319: Causes serious eye irritationWear appropriate eye protection.
Specific Target Organ ToxicityH335: May cause respiratory irritationHandle in a well-ventilated area or fume hood to prevent inhalation.

Note: Data is compiled from safety information for this compound and closely related indole compounds.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Identification and Collection:

    • Solid Waste: Collect pure this compound, any contaminated weighing papers, pipette tips, and other disposable equipment in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with amines.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) office.

  • Waste Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Waste Storage:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the accumulated waste.

    • Follow all institutional and regulatory procedures for waste manifest documentation and handover.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage check_full Container Full? storage->check_full check_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup check_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Indolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Indolin-5-amine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its derivatives are valuable compounds in various research and development applications. However, like many specialized chemicals, they require careful handling to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this compound safely and effectively.

Hazard Summary

Based on data for analogous compounds, this compound is classified as a hazardous substance with the following potential risks:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly when handling the powder outside of a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to a detailed operational plan is crucial for the safe handling of this compound.

Preparation
  • Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound or analogous compounds.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather Materials: Have all necessary PPE, glassware, a calibrated analytical balance, and a designated waste container readily accessible inside the fume hood.[1]

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and spill kit.

Handling
  • Work Area: All handling of solid this compound must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.[1]

  • Donning PPE: Wear the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: Use a spatula to carefully weigh the desired amount of the compound.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.[1]

Storage
  • Container: Store this compound in a tightly sealed and properly labeled container.[4]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[4][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste and must comply with all local, state, and federal regulations.

Waste Segregation
  • Designated Container: Use a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[8]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. Do not mix with other chemical waste streams unless compatibility has been verified.[8]

Waste Accumulation and Storage
  • Secure Closure: The waste container must be kept securely closed except when adding waste.[8]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[8]

Final Disposal
  • Contact EHS: Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[8][9]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

First Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][10]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[6][10]

  • If Swallowed: Do NOT induce vomiting. Clean the mouth with water and get immediate medical attention.[6][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[12]

  • Containment and Clean-up: For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. For liquid spills, soak up with an inert absorbent material (e.g., sand, silica gel) and place in a closed container for disposal.[6]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A Preparation - Review SDS - Check Fume Hood - Gather PPE & Materials - Locate Safety Equipment B Handling (in Fume Hood) - Don PPE - Weigh Compound - Prepare Solution A->B H Emergency Event (Spill or Exposure) A->H C Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles B->C D Waste Generation (Solid & Liquid) B->D B->H C->H E Waste Segregation - Designated, Labeled Container D->E F Waste Accumulation - Securely Closed - Satellite Accumulation Area E->F G Final Disposal - Contact EHS for Pickup F->G I First Aid - Inhalation - Skin/Eye Contact - Ingestion H->I J Spill Response - Evacuate - Don PPE - Contain & Clean H->J K Seek Medical Attention I->K J->E

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-amine
Reactant of Route 2
Indolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.